(RS)-Sakuranetin
Beschreibung
Eigenschaften
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874774 | |
| Record name | Sakuranetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2957-21-3 | |
| Record name | Sakuranetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sakuranetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5-dihydroxy-7-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (RS)-Sakuranetin: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (RS)-Sakuranetin, a flavanone (B1672756) with significant therapeutic potential. The document details its chemical structure, physicochemical characteristics, and key biological activities. Furthermore, it includes detailed experimental protocols for its synthesis, isolation, and characterization, as well as for the evaluation of its biological effects. The guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound, a racemic mixture of the flavanone sakuranetin, is chemically known as (±)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one. It is the 7-O-methylated derivative of naringenin (B18129).[1] The structure consists of a C6-C3-C6 backbone, characteristic of flavonoids, with a phenyl group attached to a heterocyclic ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (±)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | N/A |
| Molecular Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | Yellowish crystalline powder | N/A |
| Melting Point | 152 °C | N/A |
| Boiling Point | 555.9 ± 50.0 °C (Predicted) | N/A |
| Solubility | Soluble in DMSO and methanol. Slightly soluble in chloroform. | N/A |
| pKa | Not explicitly found in search results. | N/A |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for Sakuranetin
| Technique | Key Observations | Reference(s) |
| ¹H NMR (Acetone-d₆) | Signals corresponding to aromatic protons, a methoxy (B1213986) group, and the heterocyclic ring protons. | [2][3] |
| ¹³C NMR (CD₃OD) | Resonances for all 16 carbon atoms, including the carbonyl carbon, aromatic carbons, and the methoxy carbon. | [2] |
| Mass Spectrometry (MS) | The protonated molecule [M+H]⁺ is observed, with characteristic fragmentation patterns involving retro-Diels-Alder reaction. | [4][5][6][7] |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl, carbonyl, and aromatic C-H and C=C bonds. | [8][9][10][11] |
Experimental Protocols
Synthesis of this compound from Naringenin
This protocol describes a common method for the synthesis of this compound via regioselective deacetylation of naringenin triacetate.[12][13]
Experimental Workflow for Synthesis
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. scielo.br [scielo.br]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Simple Synthesis of Sakuranetin and Selinone via a Common Intermediate, Utilizing Complementary Regioselectivity in the Deacetylation of Naringenin Triacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
(RS)-Sakuranetin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(RS)-Sakuranetin, a flavanone (B1672756) with significant therapeutic potential, is a naturally occurring phytochemical found in a variety of plant species. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The document summarizes quantitative data on sakuranetin (B8019584) content in various plant tissues, outlines experimental protocols for its extraction and purification, and presents key signaling pathways involved in its biosynthesis. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the procurement and study of this promising bioactive compound.
Natural Sources of this compound
This compound has been identified in a diverse range of plant species, where it often functions as a phytoalexin, a substance produced by plants in response to stress, such as pathogen attack or UV radiation.[1][2] The primary and most studied sources include the genus Prunus and rice (Oryza sativa). Other notable sources are plants from the genera Baccharis and Rhus, as well as various other flowering plants and even propolis.
Prunus Species (Rosaceae)
The genus Prunus, which includes cherries, plums, and almonds, is a significant natural reservoir of sakuranetin. Historically, sakuranetin was first isolated from the bark of Prunus species.[2]
-
Prunus yedoensis (Yoshino Cherry): The bark of P. yedoensis has been shown to contain a quantifiable amount of sakuranetin.[3]
-
Prunus avium (Sweet Cherry): The by-products of sweet cherry production, such as stems, are also a source of sakuranetin.
Rice (Oryza sativa)
In rice, sakuranetin is a major phytoalexin, meaning its production is induced by various biotic and abiotic stressors.[4] This makes elicited rice plants a potentially high-yield source for sakuranetin.
-
Elicitor-Treated Rice Leaves: The accumulation of sakuranetin in rice leaves can be significantly increased by treatment with elicitors such as silver nitrate (B79036) (AgNO₃), copper sulfate (B86663) (CuSO₄), and exposure to UV radiation.[5][6]
Other Notable Sources
-
Baccharis retusa : This plant, native to Brazil, is a rich source of sakuranetin, which has been the subject of isolation and pharmacological studies.
-
Rhus Species: Certain species of the genus Rhus have been analyzed for their sakuranetin content, with quantifiable amounts found in their aerial parts.
-
Polymnia fruticosa : This flowering plant is also recognized as a natural source of sakuranetin.[2]
-
Propolis: This resinous mixture produced by honeybees from plant sources has also been found to contain sakuranetin.
Quantitative Data on this compound Content
The concentration of this compound varies significantly depending on the plant species, the specific tissue, and environmental conditions, particularly for inducible sources like rice. The following tables summarize the available quantitative data.
Table 1: this compound Content in Various Plant Sources
| Plant Species | Plant Part | Method of Quantification | Sakuranetin Content | Reference(s) |
| Prunus yedoensis | Bark | HPLC | 0.108 ± 0.023% | [3] |
| Rhus retinorrhoea | Aerial Parts (Ethanol Extract) | HPTLC | 27.95 µg/mg of extract | |
| Rhus retinorrhoea | Aerial Parts (Chloroform Extract) | HPTLC | 25.22 µg/mg of extract | |
| Rhus tripartita | Aerial Parts (Ethanol Extract) | HPTLC | 0.487 µg/mg of extract |
Table 2: Elicitor-Induced Accumulation of this compound in Rice (Oryza sativa) Leaves
| Elicitor | Plant Part | Method of Quantification | Sakuranetin Concentration | Reference(s) |
| Silver Nitrate (AgNO₃) | Leaves | Spectrophotometry | Up to 1.32 µg/mL in extract | |
| Copper Sulfate (CuSO₄) | Leaves | Spectrophotometry | Quantifiable induction | [5] |
| UV Radiation | Leaves | Spectrophotometry | Quantifiable induction | [5] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The following protocols are detailed methodologies for key experiments cited in the literature.
Experimental Protocol: Elicitor-Induced Production and Extraction of Sakuranetin from Rice Leaves
This protocol is based on methodologies for inducing and extracting phytoalexins from rice.
3.1.1. Plant Material and Elicitation
-
Plant Growth: Grow rice seedlings (Oryza sativa) in a suitable medium under controlled conditions (e.g., 25°C, with a regular light/dark cycle).
-
Elicitor Preparation: Prepare a 5% aqueous solution of copper sulfate (CuSO₄) containing a few drops of Tween 20 as a surfactant.
-
Elicitation: At the eight-week stage, spray the rice plants with the CuSO₄ solution until the leaves and stems are thoroughly wetted.
-
Incubation: Leave the treated plants for 3.5 days to allow for the accumulation of sakuranetin.
3.1.2. Extraction
-
Harvesting: Harvest 15 g of leaves and stems and cut them into small pieces (1-2 cm).
-
Initial Extraction: Submerge the plant material in 100 mL of 70% aqueous methanol (B129727) at boiling point and boil for 10 minutes in a water bath.
-
Maceration: After cooling, allow the mixture to stand for 24 hours in the dark at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate to dryness using a rotary evaporator.
-
Solvent Partitioning: Re-dissolve the dried extract in a suitable solvent and partition with diethyl ether. Collect the diethyl ether phase and evaporate to dryness.[6]
Experimental Protocol: Purification of this compound using Preparative High-Performance Liquid Chromatography (HPLC)
This generalized protocol is based on standard methods for the preparative HPLC purification of flavonoids.
3.2.1. Sample Preparation
-
Dissolve the crude extract obtained from the extraction protocol in the mobile phase to be used for the HPLC separation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3.2.2. Preparative HPLC Conditions
-
HPLC System: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 10.0 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used for flavonoid separation. The specific gradient will need to be optimized based on the crude extract's complexity. A starting point could be a linear gradient from 30% to 70% methanol over 40 minutes.
-
Flow Rate: A typical flow rate for a 10.0 mm i.d. column is 5 mL/min.
-
Detection: Monitor the elution at a wavelength of 288 nm, which is near the absorbance maximum for sakuranetin.
-
Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.
3.2.3. Fraction Collection and Post-Purification
-
Collect fractions corresponding to the peak of sakuranetin as it elutes from the column.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator to obtain purified this compound.
Signaling Pathways for this compound Biosynthesis
The biosynthesis of this compound is a well-studied process, particularly in rice, where it is part of the plant's defense mechanism. The production is induced by signaling pathways triggered by elicitors like jasmonic acid and UV radiation.
Jasmonic Acid Induced Biosynthesis
Jasmonic acid (JA) is a plant hormone that plays a crucial role in mediating responses to biotic and abiotic stresses, including the induction of phytoalexin synthesis. The JA signaling pathway leads to the activation of transcription factors that upregulate the expression of genes encoding enzymes in the sakuranetin biosynthetic pathway.
Caption: Jasmonic acid signaling pathway leading to sakuranetin biosynthesis.
UV Radiation Induced Biosynthesis
UV-B radiation is another potent elicitor of secondary metabolite production in plants. The UVR8 photoreceptor perceives the UV-B signal, which initiates a signaling cascade that ultimately leads to the activation of genes involved in flavonoid biosynthesis.
Caption: UV radiation signaling pathway for flavonoid biosynthesis.
This compound Biosynthetic Pathway
The direct biosynthetic pathway of sakuranetin starts from the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to the flavonoid-specific branch.
Caption: Biosynthetic pathway of this compound from L-phenylalanine.
Conclusion
This compound is a readily available natural product with significant potential for pharmaceutical development. This guide has provided a comprehensive overview of its primary natural sources, quantitative data on its abundance, and detailed protocols for its isolation and purification. The elucidation of its biosynthetic and signaling pathways offers further opportunities for metabolic engineering to enhance its production. It is anticipated that this technical guide will serve as a valuable resource for the scientific community in advancing the research and application of this compound.
References
- 1. Biofortified Rice Provides Rich Sakuranetin in Endosperm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential bioproduction of the pharmaceutical agent sakuranetin, a flavonoid phytoalexin in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Sakuranetin in Paddy Leaves and Stem after Elicitation with Abiotic Elicitors (UV, AgNO3, CuSO4) | Lum | Modern Applied Science | CCSE [ccsenet.org]
- 6. Quantification of sakuranetin in paddy leaves and stems after elicitation with abiotic elicitors (UV, AgNO₃, CuSO₄). - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]
(RS)-Sakuranetin: A Deep Dive into its Molecular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Sakuranetin, a flavonoid phytoalexin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Core Molecular Interactions and Signaling Pathways
This compound exerts its biological effects by modulating a multitude of intracellular signaling cascades. Its primary mechanisms of action involve the inhibition of pro-inflammatory pathways, modulation of cellular stress responses, and induction of apoptosis in cancer cells.
Anti-inflammatory Mechanisms
A cornerstone of Sakuranetin's therapeutic potential lies in its potent anti-inflammatory activity. This is primarily achieved through the suppression of key signaling pathways that orchestrate the inflammatory response.
1. Inhibition of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. While some evidence suggests that sakuranetin's effect on NF-κB signaling may not involve the degradation of its inhibitor, IκBα, it has been shown to reduce overall NF-κB levels.[1] Additionally, sakuranetin (B8019584) can inhibit the co-activating function of CCAAT/enhancer-binding protein β (C/EBPβ) with NF-κB, which is crucial for the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[1][2][3]
2. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling:
The MAPK pathways, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase 1/2 (ERK1/2), are central to the cellular response to inflammatory stimuli. This compound has been demonstrated to attenuate the phosphorylation, and thus the activation, of JNK and p38 in a dose-dependent manner.[2][4][5] In certain cellular contexts, it also inhibits the phosphorylation and activation of ERK1/2.[2][6]
3. Attenuation of the PI3K/AKT Signaling Pathway:
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is involved in cell survival, proliferation, and inflammation. Sakuranetin has been shown to inhibit the phosphorylation of AKT at key residues, threonine 308 and serine 473, thereby downregulating this pro-survival and pro-inflammatory pathway.[3][6]
4. Suppression of STAT1 Signaling:
Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon signaling and plays a role in the expression of inflammatory genes. This compound has been found to suppress the phosphorylation of STAT1, thereby inhibiting its activation and downstream signaling.[4][5]
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits multiple inflammatory signaling pathways.
Anticancer Mechanisms
This compound has demonstrated promising anticancer activity through various mechanisms, primarily centered on the induction of apoptosis and inhibition of cell proliferation in cancer cells.
1. Induction of Apoptosis: The primary anticancer mechanism of sakuranetin is the induction of programmed cell death, or apoptosis.[2] This is achieved through the modulation of key signaling pathways that control cell survival and death.
2. Inhibition of Proliferation: As mentioned in the anti-inflammatory section, sakuranetin's ability to inhibit the PI3K/AKT and MAPK (ERK1/2) pathways also contributes to its antiproliferative effects in cancer cells.[2][6]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of this compound against various molecular targets and cell lines.
Table 1: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| COX-1 | 196.1 | - | - | [2] |
| HpFabZ | 2.0 ± 0.1 | 0.9 ± 0.1 | Competitive | [2] |
Table 2: Antiproliferative and Antiviral Activity
| Cell Line / Virus | Activity | IC50 (µg/mL) | Reference(s) |
| Human Colon Carcinoma (HCT-116) | Cytotoxicity | 68.8 ± 5.2 | [2] |
| Influenza B/Lee/40 virus | Antiviral | 7.21 | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound's molecular mechanism of action.
LPS-Stimulated Macrophage Assay
This assay is fundamental for evaluating the anti-inflammatory properties of compounds.
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocols.
-
Cell Viability: Assess cell viability using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
Experimental Workflow for Screening Anti-inflammatory Compounds
Caption: Workflow for in vitro anti-inflammatory screening.
Western Blot Analysis of Phosphorylated Kinases
This technique is used to detect the phosphorylation status of specific proteins in signaling pathways.
Objective: To determine the effect of this compound on the phosphorylation of JNK, p38, ERK, Akt, and STAT1 in stimulated cells.
Materials:
-
Cells (e.g., macrophages, cancer cell lines)
-
Stimulant (e.g., LPS, growth factors)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for the phosphorylated and total forms of the target kinases
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound and/or the appropriate stimulant for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the kinase to confirm equal protein loading.
Logical Relationship of Western Blot Analysis for Phospho-kinases
Caption: Logical flow of a Western blot experiment for phospho-kinases.
Conclusion
This compound is a promising natural compound with a multifaceted molecular mechanism of action. Its ability to concurrently modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/AKT, and STAT1, underscores its potential as a therapeutic agent for a range of inflammatory diseases and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its derivatives. Future investigations should focus on elucidating its precise binding partners and further exploring its efficacy and safety in preclinical and clinical settings.
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin [mdpi.com]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sakuranetin downregulates inducible nitric oxide synthase expression by affecting interleukin-1 receptor and CCAAT/enhancer-binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Versatility of Sakuranetin: A Technical Guide to its Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sakuranetin (B8019584), a flavanone (B1672756) found in various medicinal plants, has emerged as a promising natural compound with a broad spectrum of pharmacological activities. Extensive research has demonstrated its potent anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of sakuranetin's therapeutic potential, with a focus on its mechanisms of action. We present a compilation of quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of the core signaling pathways it modulates. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into sakuranetin as a lead compound for novel therapeutics.
Introduction
Sakuranetin (4',5-dihydroxy-7-methoxyflavanone) is a natural flavonoid that has garnered significant attention in the scientific community for its diverse biological effects.[1][2] Structurally, it is the 7-O-methylated derivative of naringenin.[3] Found in plants such as Prunus yedoensis, Baccharis retusa, and rice, sakuranetin has been traditionally used in herbal medicine.[4][5][6] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its interaction with key signaling pathways involved in various pathologies. This guide will delve into the technical details of its primary pharmacological activities.
Anti-inflammatory Activities
Sakuranetin exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[4][5]
Quantitative Data: Anti-inflammatory Effects
| Cell Line/Model | Treatment | Target | Result | Reference |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (50 µM) | TNF-α secretion | Significant decrease | [4] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (100 µM) | TNF-α secretion | Significant decrease | [4] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (50 µM) | IL-6 secretion | Significant decrease | [4] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (100 µM) | IL-6 secretion | Significant decrease | [4] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (50 µM) | IL-12 secretion | Significant decrease | [4] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) + Sakuranetin (100 µM) | IL-12 secretion | Significant decrease | [4] |
| BALB/c mice with OVA-induced asthma | Sakuranetin (20 mg/kg) | IL-4 and IL-13 in BALF | Significant reduction | [1][2] |
| BALB/c mice with OVA-induced asthma | Sakuranetin (20 mg/kg) | Eosinophil infiltration in BALF | Significant reduction | [1][2] |
Experimental Protocols
2.2.1. In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of sakuranetin (e.g., 50 and 100 µM) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[4]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[4][7]
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the phosphorylation status of key proteins like p65 (NF-κB), p38, JNK, and STAT1.[4]
2.2.2. In Vivo Ovalbumin (OVA)-Induced Allergic Asthma Model
-
Animals: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.[1][2][8]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic response.[1][2]
-
Treatment: Sakuranetin (e.g., 20 mg/kg) is administered to the mice (e.g., intranasally or orally) prior to the OVA challenge.[1][2]
-
Endpoint Analysis: Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-13) by ELISA. Lung tissues are processed for histological analysis and Western blotting to assess the phosphorylation of MAPK and STAT3 proteins.[1][2]
Signaling Pathways
Sakuranetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.
2.3.1. NF-κB Signaling Pathway
Sakuranetin has been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes. While one study indicated that sakuranetin did not affect IκBα degradation, another suggested its involvement in modulating the NF-κB pathway in the context of acute lung injury.[4][5] Further research is needed to fully elucidate the precise mechanism.
2.3.2. MAPK and STAT3 Signaling Pathways
In models of allergic asthma, sakuranetin has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including p38, JNK, and ERK1/2.[1][2] It also inhibits the activation of STAT3.[1][2]
Anti-Cancer Activities
Sakuranetin has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, primarily through the induction of apoptosis and modulation of cell survival signaling pathways.
Quantitative Data: Anti-Cancer Effects
| Cell Line | Assay | IC50 / Effect | Reference |
| Human Colon Carcinoma (HCT-116) | MTT Assay | 68.8 ± 5.2 µg/mL | [5] |
| B16BL6 Melanoma | MTT Assay | Cytotoxic at 15 µmol/L (after 72h) | [5] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Not specified | Potent inhibition of cell proliferation | [5] |
Experimental Protocols
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., HCT-116) are cultured in appropriate media and seeded in 96-well plates.[9][10]
-
Treatment: Cells are treated with a range of concentrations of sakuranetin for specified durations (e.g., 24, 48, 72 hours).[9][10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[11] The IC50 value is calculated from the dose-response curve.
3.2.2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Cancer cells are cultured and treated with sakuranetin as described for the cytotoxicity assay.
-
Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways
The anti-cancer effects of sakuranetin are linked to its ability to modulate the PI3K/Akt and ERK signaling pathways, which are crucial for cell survival and proliferation.[5][12]
3.3.1. PI3K/Akt and ERK Signaling Pathways
Sakuranetin has been shown to inhibit the phosphorylation of Akt and ERK1/2 in melanoma cells, leading to a decrease in cell proliferation.[5][12]
Anti-diabetic Activities
Sakuranetin has shown potential in the management of diabetes by improving glucose homeostasis and mitigating diabetes-related complications.
Quantitative Data: Anti-diabetic Effects
| Model | Treatment | Parameter | Result | Reference |
| Streptozotocin-induced diabetic rats | Sakuranetin (10 mg/kg) | Blood glucose | Significant reduction | [13] |
| Streptozotocin-induced diabetic rats | Sakuranetin (20 mg/kg) | Blood glucose | Significant reduction | [13] |
| Streptozotocin-induced diabetic rats | Sakuranetin (10 and 20 mg/kg) | Serum insulin | Restoration towards normal levels | [13] |
| Streptozotocin-induced diabetic rats | Sakuranetin (10 and 20 mg/kg) | HbA1c | Significant reduction | [13] |
| 3T3-L1 adipocytes | Sakuranetin | Glucose uptake | Stimulated | [5] |
Experimental Protocols
4.2.1. In Vivo Streptozotocin (B1681764) (STZ)-Induced Diabetes Model
-
Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 45-65 mg/kg.[13][14][15][16]
-
Confirmation of Diabetes: Hyperglycemia is confirmed by measuring blood glucose levels after a few days; animals with fasting blood glucose above a certain threshold (e.g., >250 mg/dL) are considered diabetic.[14]
-
Treatment: Diabetic animals are treated with sakuranetin (e.g., 10 and 20 mg/kg, orally) for a specified period.[13]
-
Endpoint Analysis: Blood glucose, serum insulin, and HbA1c levels are measured. Other parameters like lipid profiles and markers of oxidative stress can also be assessed.[13]
4.2.2. In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Differentiation: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes using a standard differentiation cocktail.
-
Treatment: Differentiated adipocytes are treated with sakuranetin for a defined period.
-
Glucose Uptake Measurement: Glucose uptake is measured using a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[17][18][19] The fluorescence intensity inside the cells is quantified using a fluorescence microplate reader or flow cytometry.
Mechanisms of Action
The anti-diabetic effects of sakuranetin are attributed to its ability to stimulate glucose uptake in adipocytes and potentially sensitize these cells to insulin.[5] It also appears to mitigate diabetes-associated inflammation and oxidative stress.[13]
Neuroprotective Activities
Sakuranetin has demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease, primarily through its anti-inflammatory and antioxidant properties.
Quantitative Data: Neuroprotective Effects
| Model | Treatment | Parameter | Result | Reference |
| D-galactose-induced cognitive dysfunction in rats | Sakuranetin | Malondialdehyde (MDA) in hippocampus | Decreased | [20] |
| D-galactose-induced cognitive dysfunction in rats | Sakuranetin | Superoxide dismutase (SOD) in hippocampus | Increased | [20] |
| D-galactose-induced cognitive dysfunction in rats | Sakuranetin | Glutathione peroxidase (GPx) in hippocampus | Increased | [20] |
| D-galactose-induced cognitive dysfunction in rats | Sakuranetin | IL-6 and TNF-α in hippocampus | Decreased | [20] |
Experimental Protocols
5.2.1. In Vivo D-galactose-Induced Alzheimer's Disease Model
-
Model Induction: A model of accelerated aging and cognitive decline is induced in rats or mice by chronic administration of D-galactose (e.g., via subcutaneous injection).[20][21][22][23][24]
-
Treatment: Animals are co-treated with sakuranetin for the duration of the D-galactose administration.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate learning and memory.
-
Biochemical and Histological Analysis: At the end of the study, brain tissues (particularly the hippocampus) are collected to measure markers of oxidative stress (MDA, SOD, GPx), inflammation (TNF-α, IL-6), and for histological examination.[20]
Mechanisms of Action
The neuroprotective effects of sakuranetin are linked to its ability to reduce oxidative stress and neuroinflammation in the brain. By scavenging free radicals and inhibiting the production of pro-inflammatory cytokines, sakuranetin helps to protect neurons from damage and improve cognitive function in models of neurodegeneration.[20]
Conclusion and Future Directions
Sakuranetin is a pharmacologically active flavonoid with significant therapeutic potential across a range of diseases. Its well-documented anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects, mediated through the modulation of key signaling pathways, make it an attractive candidate for further drug development.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of sakuranetin to optimize its delivery and efficacy.
-
In Vivo Efficacy in a Wider Range of Models: While promising in preclinical models, further in vivo studies are required to validate its efficacy in more complex disease models and to establish optimal dosing and treatment regimens.
-
Safety and Toxicology: Comprehensive toxicological studies are essential to determine the safety profile of sakuranetin for potential clinical applications.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Sources and Pharmacological Aspects of Sakuranetin [mdpi.com]
- 4. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sakuranetin ameliorates streptozotocin-induced diabetes in rodents by inhibiting caspase-3 activity, modulating hematological parameters, and suppressing inflammatory cytokines: a molecular docking and dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of sakuranin on carbohydrate-metabolizing enzyme activity modifications in streptozotocin-nicotinamide-induced diabetic wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. biopioneer.com.tw [biopioneer.com.tw]
- 19. researchgate.net [researchgate.net]
- 20. Protective effect of sakuranetin in brain cells of dementia model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. D-galactose-induced brain ageing model: A systematic review and meta-analysis on cognitive outcomes and oxidative stress indices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. D-Galactose Effectiveness in Modeling Aging and Therapeutic Antioxidant Treatment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
(RS)-Sakuranetin: A Phytoalexin at the Forefront of Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(RS)-Sakuranetin, a flavanone (B1672756) phytoalexin, has emerged as a critical component of the innate immune system in various plants, most notably in rice (Oryza sativa). As a secondary metabolite, its production is induced in response to a wide array of biotic and abiotic stressors, playing a pivotal role in conferring resistance against pathogenic microorganisms. This technical guide provides a comprehensive overview of this compound's function in plant defense, detailing its biosynthesis, mechanism of action, and the signaling pathways that govern its production. This document is intended to serve as a valuable resource for researchers in plant science, phytopathology, and drug development, offering detailed experimental protocols and a consolidated repository of quantitative data to facilitate further investigation into this promising biomolecule.
Biosynthesis of this compound
The biosynthesis of sakuranetin (B8019584) is a branch of the well-characterized phenylpropanoid pathway. The pathway commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone naringenin (B18129). The final and key regulatory step in sakuranetin biosynthesis is the O-methylation of naringenin at the 7-hydroxyl group, a reaction catalyzed by the enzyme naringenin 7-O-methyltransferase (NOMT).[1]
The biosynthesis of sakuranetin from its precursor naringenin is catalyzed by the enzyme Naringenin 7-O-methyltransferase (NOMT).[1] This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of naringenin, yielding sakuranetin and S-adenosyl-L-homocysteine (SAH).
Figure 1: Final step in the biosynthesis of sakuranetin.
Mechanism of Action in Plant Defense
Sakuranetin's primary role in plant defense is its potent antifungal activity against a broad spectrum of phytopathogens.[2] One of its key mechanisms of action against the rice blast fungus, Magnaporthe oryzae, involves the attenuation of endocytosis of fungal effectors. By inhibiting the uptake of these virulence factors into the plant cell, sakuranetin effectively disrupts the pathogen's ability to establish a successful infection.
Recent studies have elucidated that sakuranetin's defensive capabilities are linked to its ability to interfere with clathrin-mediated endocytosis (CME) in plant cells. This interference reduces the internalization of pathogen-associated molecular patterns (PAMPs) and effectors, thereby enhancing the plant's immune response.
Quantitative Data on Antifungal Activity
The efficacy of sakuranetin against various fungal pathogens has been quantified through in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its antifungal potency.
| Pathogen | Assay Type | Concentration | Inhibition (%) | Reference |
| Pyricularia oryzae | Mycelial Growth | 0.1 mM | ~40% | [3] |
| Pyricularia oryzae | Mycelial Growth | 0.3 mM | ~55% | [3] |
| Pyricularia oryzae | Germ Tube Elongation | 34 µM | 72% | [4] |
| Pyricularia oryzae | Germ Tube Elongation | 67 µM | 89% | [4] |
| Pyricularia oryzae | Germ Tube Elongation | 100 µM | 100% | [4] |
| Candida spp. (various) | Broth Microdilution | 0.63 µg/µL | 98-99% | [5] |
| Candida albicans | Broth Microdilution | 0.32 µg/µL | 99% | [5] |
| Cryptococcus neoformans | Broth Microdilution | 0.32 µg/µL | 99% | [5] |
| Cryptococcus gattii | Broth Microdilution | 0.32 µg/µL | 97% | [5] |
| Pathogen | MIC Value | Reference |
| Helicobacter pylori | 92.5 µM | [5] |
| Trichophyton mentagrophytes | 0.004 mg/mL | [6] |
Signaling Pathways Regulating Sakuranetin Production
The biosynthesis of sakuranetin is tightly regulated by plant hormone signaling pathways, primarily the jasmonic acid (JA) pathway, which is a central regulator of plant defense against necrotrophic pathogens and insect herbivores.
Upon pathogen recognition or wounding, the levels of jasmonoyl-isoleucine (JA-Ile), the bioactive form of JA, increase. JA-Ile binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex. This binding event promotes the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of transcription factors such as MYC2. The degradation of JAZ proteins releases MYC2, allowing it to activate the transcription of JA-responsive genes, including the key biosynthetic genes of the sakuranetin pathway like PAL, CHS, CHI, and NOMT.[6][7]
Figure 2: Jasmonic acid signaling pathway regulating sakuranetin biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in plant defense.
Extraction and Quantification of Sakuranetin by HPLC
This protocol outlines the extraction of sakuranetin from plant tissues and its subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plant tissue (e.g., rice leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: 80% methanol (B129727)
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
-
Sakuranetin standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing.
-
Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the sample using an HPLC system equipped with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient could be 10-90% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 288 nm[4]
-
-
Prepare a standard curve using a serial dilution of a known concentration of sakuranetin standard.
-
Quantify the amount of sakuranetin in the plant extract by comparing the peak area to the standard curve.
Naringenin 7-O-Methyltransferase (NOMT) Enzyme Assay
This assay measures the activity of the NOMT enzyme, which is responsible for the final step in sakuranetin biosynthesis.
Materials:
-
Plant protein extract
-
Naringenin
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer: 100 mM Tris-HCl (pH 8.0) containing 10 mM MgCl₂ and 10 mM dithiothreitol (B142953) (DTT)
-
Stopping solution: 2 M HCl
-
Ethyl acetate (B1210297)
-
HPLC system (as described above)
Procedure:
-
Prepare a reaction mixture containing:
-
50 µL of plant protein extract
-
10 µL of 10 mM naringenin (in DMSO)
-
10 µL of 10 mM SAM (in water)
-
30 µL of assay buffer
-
-
Incubate the reaction mixture at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of 2 M HCl.
-
Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously.
-
Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Transfer the upper ethyl acetate phase to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried residue in 100 µL of 80% methanol.
-
Analyze the sample by HPLC to quantify the amount of sakuranetin produced, as described in the previous protocol.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for measuring the expression levels of key genes in the sakuranetin biosynthesis pathway.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Gene-specific primers for PAL, CHS, CHI, and NOMT (see table below for examples)
-
Reference gene primers (e.g., Actin or Ubiquitin)
Example Primer Sequences for Rice (Oryza sativa):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| PAL | GCTTGAGAAGCTCGTGAAGG | TGGAGAGTTGATGGCGAAGT | [8] |
| CHS | ATGGGCCCGGAGGTAGTGAA | GTAGTAGTAGCCGGCGTTGTAGC | [9] |
| CHI | ATGGCTCCGGCGGCGGC | TTAGCAGCCGGCGTCCAG | [9] |
| NOMT | GAGCTCGCCATGGAGTTCTAC | CGTAGATGGCCTCGAACTTG |
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions in a 96-well plate with the following components per reaction:
-
10 µL of 2x qRT-PCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Run the qRT-PCR program on a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of a reference gene.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for investigating the role of this compound in plant disease resistance.
References
- 1. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jasmonate-ZIM-Domain Proteins Interact with the WD-Repeat/bHLH/MYB Complexes to Regulate Jasmonate-Mediated Anthocyanin Accumulation and Trichome Initiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANTIOXIDANT AND ANTIFUNGAL ACTIVITY OF SELECTED MEDICINAL PLANT EXTRACTS AGAINST PHYTOPATHOGENIC FUNGI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis on Blast Fungus-Responsive Characters of a Flavonoid Phytoalexin Sakuranetin; Accumulation in Infected Rice Leaves, Antifungal Activity and Detoxification by Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-Sakuranetin: A Comprehensive Technical Guide to its In Vitro and In Vivo Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Sakuranetin, a methoxylated flavanone (B1672756) found in various plants including rice and cherry trees, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] As a phytoalexin, it plays a role in plant defense and has demonstrated a range of promising bioactivities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the in vitro and in vivo bioactivity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.
In Vitro Bioactivities of this compound
A substantial body of evidence from in vitro studies highlights the potential of this compound across various therapeutic areas. These studies have elucidated its cytotoxic effects against cancer cell lines, its ability to inhibit viral replication, and its modulatory effects on cellular signaling pathways.
Quantitative Data Summary: In Vitro Studies
| Bioactivity | Cell Line | Assay | Result (IC₅₀ / Concentration) | Reference |
| Anticancer | Human Colon Carcinoma (HCT-116) | MTT Assay | IC₅₀: 68.8 ± 5.2 µg/mL | [1][4] |
| Anticancer | B16BL6 Melanoma | MTT Assay | Cytotoxic at 15 µmol/L (after 72h) | [1][4] |
| Antiviral | Influenza B/Lee/40 virus in MDCK cells | CPE Reduction Assay | IC₅₀: 7.21 µg/mL | [1][4] |
| Antiviral | Human Rhinovirus 3 (HRV3) in HeLa cells | SRB Assay | >67% inhibition at 100 µg/mL | [5] |
| Antiparasitic | Leishmania (L) amazonensis | --- | IC₅₀: 43-52 µg/mL | [1][4] |
| Antiparasitic | Leishmania (V.) braziliensis | --- | IC₅₀: 43-52 µg/mL | [1][4] |
| Antiparasitic | Leishmania (L) major | --- | IC₅₀: 43-52 µg/mL | [1][4] |
| Antiparasitic | Leishmania (L) chagasi | --- | IC₅₀: 43-52 µg/mL | [1][4] |
| Antiparasitic | Trypanosoma cruzi trypomastigotes | --- | IC₅₀: 20.17 µg/mL | [1][4] |
| Melanogenesis | B16 Melanoma cells | Melanin (B1238610) Synthesis | Increased at 30 µM | [6] |
| Fungal Inhibition | --- | Mycelium Growth Assay | Inhibited at 0.1 and 0.3 mM | [6] |
Detailed Experimental Protocols: In Vitro Assays
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effect of this compound on cancer cell lines.[2][7][8]
-
Cell Seeding: Plate cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.[2]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals. Incubate for 15 minutes with shaking.[2]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the untreated control.
This protocol outlines a method to assess the antiviral activity of this compound against influenza virus.[9]
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates and grow to confluence.
-
Virus Infection: Infect the cells with influenza virus (e.g., Influenza B/Lee/40) at a known titer for 2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with medium containing various concentrations of this compound.
-
Plaque Formation: Incubate the plates for 48-72 hours to allow for plaque formation.
-
Staining and Counting: Fix and stain the cells with a suitable dye (e.g., crystal violet) to visualize and count the plaques. The percentage of plaque reduction relative to the virus control is calculated to determine the IC₅₀.
This protocol describes the evaluation of the anti-inflammatory effects of this compound on RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS).[10][11][12]
-
Cell Seeding: Plate RAW 264.7 cells at a density of 1 x 10⁵ cells/mL in a 24-well plate and incubate overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (500 ng/mL) for a specified time (e.g., 9 hours for mRNA analysis, 24 hours for cytokine measurement).[11]
-
Sample Collection: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6, IL-12) by ELISA.[11]
-
Analysis: For gene expression analysis, extract total mRNA and perform RT-PCR to evaluate the expression levels of inflammatory genes.
This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins like ERK and AKT.[13][14]
-
Cell Treatment: Treat cells (e.g., B16 melanoma cells) with this compound (e.g., 30 µM) for various time points (e.g., 12-48 hours).[6]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Bioactivities of this compound
In vivo studies in animal models have further substantiated the therapeutic potential of this compound, particularly in inflammatory conditions such as acute lung injury and asthma.
Quantitative Data Summary: In Vivo Studies
| Bioactivity | Animal Model | Dosage | Key Findings | Reference |
| Anti-inflammatory | LPS-induced acute lung injury in mice | 20 mg/kg (intranasal) | Reduced lung inflammation, parenchymal remodeling, and alveolar destruction. | [4] |
| Anti-inflammatory | Murine model of chronic allergic pulmonary inflammation | 20 mg/kg | Reduced eosinophils, elastic fibers, oxidative stress, and NF-kB levels in the lungs. | [1][6] |
| Anti-inflammatory / Anti-asthmatic | Ovalbumin-induced asthma in mice | 20 mg/kg (intratracheal) | Attenuated airway hyperresponsiveness and inflammation. | [6] |
Detailed Experimental Protocols: In Vivo Models
This protocol describes the induction of ALI in mice and treatment with this compound.[3][15][16][17][18]
-
Animal Model: Use male BALB/c or C57BL/6 mice.
-
ALI Induction: Anesthetize the mice and intratracheally instill lipopolysaccharide (LPS) to induce lung injury.
-
Sakuranetin (B8019584) Administration: Administer this compound (e.g., 20 mg/kg) intranasally either prophylactically (e.g., 30 minutes before LPS) or therapeutically (e.g., 6 hours after LPS).[3]
-
Assessment: At a specified time point (e.g., 24 hours after LPS), collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and cytokine levels. Harvest lung tissue for histological analysis, and to measure markers of inflammation (e.g., NF-κB) and oxidative stress.[3][15]
This protocol details the induction of an allergic asthma phenotype in mice and subsequent treatment.[1][6][19][20][21]
-
Sensitization: Sensitize male BALB/c mice with intraperitoneal injections of ovalbumin (OVA) on specific days (e.g., day 0 and day 7).[19]
-
Challenge: Challenge the sensitized mice with aerosolized OVA on subsequent days (e.g., days 14-17) to induce an asthmatic response.[19]
-
Sakuranetin Treatment: Administer this compound (e.g., 20 mg/kg, intratracheally) during the challenge phase.[6]
-
Evaluation: Assess airway hyperresponsiveness, analyze inflammatory cells in BALF, and perform histological examination of lung tissue for signs of inflammation and remodeling.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.
ERK/PI3K/AKT Pathway in Melanogenesis
In B16BL6 melanoma cells, sakuranetin has been shown to induce melanogenesis by inhibiting the ERK1/2 and PI3K/AKT signaling pathways.[1][15] This leads to the upregulation of tyrosinase (Tyr) and tyrosinase-related proteins 1 and 2 (TRP1, TRP2), which are key enzymes in melanin synthesis.
Caption: Sakuranetin induces melanogenesis by inhibiting the ERK and PI3K/AKT pathways.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of sakuranetin are attributed to its ability to inhibit pro-inflammatory signaling cascades. In LPS-stimulated macrophages, it has been observed to inhibit the secretion of cytokines such as TNF-α, IL-6, and IL-12.[4] In vivo studies on lung inflammation suggest the involvement of MAPK and STAT3 pathway inhibition.[4] The reduction of NF-κB activation is also a key mechanism in its anti-inflammatory action.[15]
Caption: Sakuranetin exerts anti-inflammatory effects by inhibiting MAPK/STAT3 and NF-κB pathways.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of a compound like this compound.
Caption: A generalized workflow for the bioactivity assessment of this compound.
Conclusion and Future Directions
This compound has consistently demonstrated a wide spectrum of compelling bioactivities in both in vitro and in vivo models. Its anticancer, anti-inflammatory, and antiviral properties, underpinned by its modulation of key signaling pathways such as ERK/PI3K/AKT and NF-κB, position it as a promising candidate for further drug development. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute further studies. Future research should focus on elucidating the detailed molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in more complex preclinical models to pave the way for potential clinical applications.
References
- 1. Sakuranetin reverses vascular peribronchial and lung parenchyma remodeling in a murine model of chronic allergic pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Prophylactic and therapeutic treatment with the flavonone sakuranetin ameliorates LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of influenza B virus replication by sakuranetin and mode of its action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity of Sakuranetin against Human Rhinovirus 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Frontiers | Hederasaponin C Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishment of different experimental asthma models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 21. Development of Allergic Inflammation in a Murine Model of Asthma Is Dependent on the Costimulatory Receptor Ox40 - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Pathways and Degradation of (RS)-Sakuranetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-Sakuranetin, a flavanone (B1672756) found in various plants including cherry trees and rice, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a phytoalexin, it plays a crucial role in plant defense and has demonstrated potential therapeutic applications. A thorough understanding of its metabolic fate is paramount for the development of sakuranetin-based therapeutics and for assessing its potential drug-drug interactions. This technical guide provides a comprehensive overview of the metabolic pathways and degradation of this compound, detailing enzymatic transformations, quantitative metabolic data, and experimental protocols.
Metabolic Pathways of this compound
The metabolism of this compound in humans is a multifaceted process involving both Phase I and Phase II enzymatic reactions, primarily occurring in the liver. The major metabolic routes include B-ring hydroxylation, 5-O-demethylation, and conjugation with glucuronic acid or glutathione (B108866).[1][2]
Phase I Metabolism
Phase I metabolism of sakuranetin (B8019584) involves the modification of its core structure, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. The two main Phase I metabolites identified are naringenin (B18129) and eriodictyol.[1][2]
-
5-O-Demethylation: The methoxy (B1213986) group at the 5-position of the A-ring can be demethylated to yield naringenin . This reaction is a significant pathway in sakuranetin metabolism.[1][2]
-
B-Ring Hydroxylation: Hydroxylation of the B-ring of sakuranetin leads to the formation of other metabolites. The hydroxylation of naringenin, a metabolite of sakuranetin, results in the formation of eriodictyol .[1][2]
The primary CYP isozymes involved in the oxidative metabolism of sakuranetin are CYP3A4 and CYP1A2.[1]
Phase II Metabolism
Following Phase I modifications, sakuranetin and its metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body.
-
Glucuronidation: This is a major Phase II pathway for sakuranetin and its Phase I metabolites. The enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) has been identified as a key player in the glucuronidation of sakuranetin.[1][2]
-
Glutathione Conjugation: Conjugation with glutathione is another identified pathway for the detoxification and elimination of sakuranetin.[1][2]
The metabolic pathways are visually summarized in the following diagram:
Quantitative Metabolic Data
Quantitative data on the metabolism of sakuranetin is crucial for pharmacokinetic modeling and predicting its in vivo behavior. The following tables summarize the available quantitative data.
| Enzyme | Reaction | Catalytic Effectiveness (10^6 M^-1 min^-1) | Reference |
| CYP3A4 | 5-O-Demethylation | 0.06 ± 0.03 | [1] |
| CYP1A2 | 5-O-Demethylation | 0.7 ± 0.4 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of sakuranetin in a key in vitro system.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the microsomes.
-
Initiation of Reaction:
-
For Phase I metabolism, initiate the reaction by adding the NADPH regenerating system.
-
For Phase II glucuronidation, initiate the reaction by adding UDPGA.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.
-
Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.
-
Sample Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated HPLC-MS/MS method.
The experimental workflow for in vitro metabolism studies is depicted below:
HPLC-MS/MS Analysis of Sakuranetin and its Metabolites
A sensitive and specific HPLC-MS/MS method is essential for the accurate quantification of sakuranetin and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from low to high organic phase (acetonitrile) to separate the parent compound and its more polar metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to optimize detection for different analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-to-product ion transitions for sakuranetin, naringenin, eriodictyol, and the internal standard should be optimized.
Microbial Degradation of this compound
Gut microbiota can also play a role in the metabolism of flavonoids. Several fungal species have been shown to metabolize sakuranetin.
-
Pyricularia oryzae : This rice blast fungus metabolizes sakuranetin to sternbin (B1227018) and naringenin.[3]
-
Cunninghamella elegans : This fungus metabolizes sakuranetin to naringenin and naringenin-4'-sulfate.[3]
The study of microbial degradation typically involves incubating the compound with a specific microbial culture and analyzing the transformation products over time.
Conclusion
This technical guide provides a foundational understanding of the metabolic pathways and degradation of this compound. The primary routes of metabolism in humans involve Phase I oxidation by CYP enzymes to form naringenin and eriodictyol, followed by Phase II conjugation reactions. Quantitative data, though still limited, provides initial insights into the kinetics of these transformations. The detailed experimental protocols serve as a starting point for researchers investigating the metabolism of this promising natural compound. Further research is warranted to fully elucidate the complete metabolic profile, including the identification of all metabolites, detailed kinetic parameters for all enzymatic reactions, and a comprehensive understanding of the role of gut microbiota in its degradation. This knowledge will be instrumental in advancing the development of this compound as a potential therapeutic agent.
References
(RS)-Sakuranetin: A Technical Guide to Its Solubility, Stability, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of (RS)-Sakuranetin, a flavonoid with significant biological activities. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Physicochemical Properties
This compound, a racemic mixture of the flavanone (B1672756) sakuranetin (B8019584), possesses a range of physicochemical properties crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 152 °C | [1][3] |
| UV/Vis Maximum Absorption (λmax) | 215, 287 nm | [2] |
| Predicted logP | 2.86 - 3.37 | [3][4] |
| Predicted pKa (Strongest Acidic) | 8.62 | [4] |
Solubility Profile
The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
| Solvent / Solvent System | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.27 mM) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.27 mM) | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.27 mM) | [5] |
| Water | Sparingly soluble/Insoluble | [2][6][7][8] |
Stability
This compound exhibits good stability as a solid when stored under appropriate conditions. However, its stability in aqueous solutions is limited.
| Condition | Stability | Recommendation | Source |
| Solid, -20°C | ≥ 4 years | Store as a crystalline solid at -20°C. | [2] |
| Aqueous Solution | Not recommended for storage more than one day | Prepare fresh solutions for use. | [2] |
| Stock Solution in Organic Solvent (-80°C) | Up to 2 years | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | [5][7] |
| Stock Solution in Organic Solvent (-20°C) | Up to 1 year | Aliquot and store at -20°C. | [5] |
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the thermodynamic solubility of this compound in a given solvent system.
Objective: To determine the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvent system (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Vials with screw caps
-
Orbital shaker/agitator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent system. The excess solid should be visible.
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
The solubility is reported in mg/mL or Molar concentration.
Stability Study (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Acidic Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat in a calibrated oven (e.g., 80°C) for a defined period.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.
pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration.
Objective: To determine the pKa value(s) of this compound.
Materials:
-
This compound
-
Potentiometer with a pH electrode
-
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
-
Co-solvent (e.g., methanol (B129727) or DMSO) if solubility in water is low
-
Magnetic stirrer
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffers.
-
Dissolve a precisely weighed amount of this compound in a known volume of water or a water/co-solvent mixture.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized acid or base titrant in small increments.
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
The pKa is determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.
logP Determination (HPLC Method)
This protocol describes the determination of the partition coefficient (logP) of this compound using reversed-phase HPLC.
Objective: To determine the octanol-water partition coefficient (logP) of this compound.
Materials:
-
This compound
-
HPLC system with a C18 column and UV detector
-
Mobile phase: a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile)
-
A series of reference compounds with known logP values
-
n-Octanol
Procedure:
-
Prepare a series of mobile phases with varying concentrations of the organic modifier.
-
For each mobile phase composition, inject this compound and the reference compounds onto the HPLC column and determine their retention times (t_R).
-
Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
For each compound, plot log k' against the percentage of the organic modifier.
-
Extrapolate the linear regression to 100% aqueous phase to determine the log k'_w value for each compound.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their determined log k'_w values.
-
Determine the logP of this compound by interpolating its log k'_w value on the calibration curve.
Signaling Pathways
This compound is involved in and modulates several key signaling pathways.
Sakuranetin Biosynthesis Pathway in Rice
Sakuranetin is a phytoalexin in rice, synthesized in response to stressors. The biosynthetic pathway starts from the general phenylpropanoid pathway.
Caption: Biosynthesis of Sakuranetin from Phenylalanine in rice.
Inhibition of ERK and PI3K/AKT Signaling Pathways
Sakuranetin has been shown to induce melanogenesis in B16BL6 melanoma cells by inhibiting the ERK1/2 and PI3K/AKT signaling pathways.[9] This inhibition leads to the upregulation of key enzymes in melanin (B1238610) production.
References
- 1. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. purple-diamond.com [purple-diamond.com]
- 8. researchgate.net [researchgate.net]
- 9. Biofortified Rice Provides Rich Sakuranetin in Endosperm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chiral Separation of (RS)-Sakuranetin Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chiral separation of (RS)-Sakuranetin enantiomers, a critical process in drug development and stereoselective analysis. The protocols outlined below focus on High-Performance Liquid Chromatography (HPLC), a widely used and effective technique for resolving enantiomers.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely adopted technique for the separation of chiral compounds. The use of a chiral stationary phase (CSP) is the most common approach, enabling direct enantioseparation.
Experimental Protocol
A stereospecific HPLC method has been developed for the analysis of sakuranetin (B8019584) enantiomers.[1] This method is suitable for pharmacokinetic studies and quantification in biological and botanical matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-RH.
-
Mobile Phase: A suitable mobile phase for reversed-phase chromatography should be employed. The exact composition should be optimized for best resolution.
-
Flow Rate: To be optimized based on column dimensions and particle size.
-
Column Temperature: Maintained at a constant temperature to ensure reproducibility.
-
Detection: UV detection at 288 nm.[1]
-
Injection Volume: To be determined based on sample concentration and sensitivity requirements.
Sample Preparation:
-
Dissolve the this compound racemate in a suitable solvent compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration:
-
Prepare a series of calibration standards of the sakuranetin racemate of known concentrations.
-
The stereospecific linear calibration curves have been established in the range of 0.5 to 100 µg/mL.[1]
Data Analysis:
-
The enantiomers are identified based on their retention times.
-
Quantification is performed by integrating the peak areas of each enantiomer and comparing them to the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Column | Chiralpak AD-RH | [1] |
| Detection Wavelength | 288 nm | [1] |
| Calibration Curve Range | 0.5 - 100 µg/mL | [1] |
| Assay Precision (RSD%) | <12% | [1] |
| Precision at LOQ (RSD%) | Within 10% | [1] |
| Assay Bias | <10% | [1] |
| Bias at LOQ | Within 5% | [1] |
| Mean Extraction Efficiency | >98% | [1] |
HPLC Experimental Workflow
Caption: Workflow for the chiral separation of this compound enantiomers using HPLC.
Future Perspectives: SFC and CE
While a detailed, validated protocol for this compound is established for HPLC, other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer potential advantages.
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based chiral stationary phases, similar to the Chiralpak series, are highly effective in SFC. For the chiral separation of flavanones like sakuranetin, screening different chiral columns and modifiers (often alcohols) is a common strategy.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations, a chiral selector, typically a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The choice of cyclodextrin and its concentration, as well as the pH of the electrolyte, are critical parameters to optimize for successful enantioseparation.
Further method development and validation would be required to establish robust SFC and CE protocols for the routine analysis of this compound enantiomers.
References
Application Notes and Protocols for the Quantification of (RS)-Sakuranetin
These application notes provide detailed methodologies for the quantification of (RS)-Sakuranetin in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the stereospecific analysis and quantification of sakuranetin (B8019584) in samples such as rat plasma and botanical extracts.[1]
Experimental Protocol
a) Sample Preparation (Rat Plasma)
-
To 100 µL of rat plasma, add an internal standard (IS).
-
Perform a liquid-liquid extraction with 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
b) Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (details on the ratio should be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| UV Detection | 288 nm[1] |
Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 0.5 to 100 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL[1] |
| Precision (RSD%) | < 12% (< 10% at LOQ)[1] |
| Accuracy (Bias%) | < 10% (< 5% at LOQ)[1] |
| Mean Extraction Efficiency | > 98%[1] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of sakuranetin in complex biological matrices such as plant tissues.
Experimental Protocol
a) Sample Preparation (Rice Leaves)
-
Homogenize 40–200 mg of fresh plant tissue.[2]
-
Suspend the homogenate in 2 mL of phytoalexin extraction solvent (ethanol/water/acetonitrile/acetic acid, 79:13.9:7:0.1, v/v).[2]
-
Centrifuge the sample at 8,000 × g for 15 minutes at 4°C.[2]
-
Collect the supernatant for LC-MS/MS analysis.[2]
b) LC-MS/MS Conditions
| Parameter | Value |
| LC System | Agilent 1100 series or equivalent |
| Mass Spectrometer | API-3000 LC-MS/MS system or equivalent[2] |
| Column | C18 column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05% Acetic Acid in Water[3] |
| Mobile Phase B | Methanol[3] |
| Gradient Elution | Optimized to separate sakuranetin from matrix components. A typical gradient might be: 0-1.5 min, 35-75% B; 1.5-6 min, 75-95% B; 6-8 min, 95% B.[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Ion Source | Electrospray Ionization (ESI), negative mode[3] |
| Ion Spray Voltage | -4500 V[3] |
| Turbo Spray Temperature | 650°C[3] |
| MRM Transitions | To be determined by infusing a standard solution of sakuranetin and optimizing the precursor ion and product ions. For a related flavonoid, naringenin (B18129) (a precursor in sakuranetin biosynthesis), a potential transition could be monitored. |
Quantitative Data Summary
While specific quantitative validation data for a sakuranetin LC-MS/MS method is not fully detailed in the provided search results, the following parameters should be established during method validation according to ICH guidelines.
| Parameter | Recommended Value/Criteria |
| Linearity (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85-115% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
| Recovery (%) | Consistent and reproducible |
Diagrams
Caption: HPLC-UV Experimental Workflow for Sakuranetin Quantification.
Caption: LC-MS/MS Experimental Workflow for Sakuranetin Quantification.
References
- 1. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Sakuranetin from Plant Tissues
Introduction
Sakuranetin (B8019584), a flavanone (B1672756) and phytoalexin, is a methylated derivative of naringenin (B18129) found in various plants, including rice (Oryza sativa), Prunus species (cherry), Artemisia species, and Baccharis retusa.[1][2][3] It is recognized for its role in plant defense against pathogens and has garnered significant interest from the scientific community for its diverse pharmacological activities, including antifungal, anti-inflammatory, antioxidant, and antitumor properties.[3][4][5] The production of sakuranetin in plants like rice can be induced by stressors such as UV irradiation, jasmonic acid, or infection.[6][7][8]
This document provides detailed protocols for the extraction, purification, and quantification of sakuranetin from plant tissues, intended for researchers, scientists, and professionals in the field of drug development.
Section 1: Plant Material Preparation
Proper preparation of plant material is a critical first step to ensure efficient extraction and prevent the degradation of the target compound.
Protocol 1: General Plant Material Preparation
-
Harvesting: Collect the desired plant parts (e.g., leaves, stems, bark, rhizomes).[2][9] For fresh material, proceed immediately to extraction or store at low temperatures to minimize enzymatic degradation.[10]
-
Cleaning: Thoroughly wash the plant material with distilled water to remove soil, debris, and other surface contaminants.
-
Drying: Air-dry the material in a well-ventilated area away from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder or a mortar and pestle. A smaller particle size (e.g., <0.5 mm) increases the surface area for solvent interaction, leading to more effective extraction.[11][12]
-
Storage: Store the powdered material in an airtight, light-proof container in a cool, dry place until extraction.
Section 2: Extraction Protocols
The choice of extraction method and solvent is crucial and depends on the plant matrix, the chemical properties of sakuranetin, and the available equipment. Sakuranetin is soluble in organic solvents like DMSO and dimethyl formamide (B127407) (DMF) and sparingly soluble in aqueous buffers.[1]
Conventional Solvent Extraction Methods
These traditional methods are widely used due to their simplicity and cost-effectiveness.
Protocol 2: Maceration
Maceration involves soaking the plant material in a solvent for an extended period.[13]
-
Place the powdered plant material in a sealed container (e.g., an Erlenmeyer flask).
-
Add the chosen solvent (e.g., methanol, ethanol, or an aqueous-ethanolic mixture) to the powder. A common solid-to-liquid ratio is 1:10 to 1:30 (w/v).[14]
-
Seal the container and keep it at room temperature for a period ranging from 12 hours to several days, with occasional agitation to enhance diffusion.[13][15]
-
After the maceration period, separate the extract from the plant residue by filtration through filter paper (e.g., Whatman No. 1).
-
The extraction process can be repeated on the residue to maximize yield.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 40-50°C to obtain the crude extract.
Protocol 3: Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers higher efficiency than maceration. However, it may not be suitable for thermolabile compounds due to prolonged exposure to heat.[12]
-
Place a thimble containing the powdered plant material into the main chamber of the Soxhlet apparatus.
-
Fill the distillation flask with the extraction solvent (e.g., 70% ethanol).
-
Heat the flask. The solvent will vaporize, rise to the condenser, liquefy, and drip back into the thimble, immersing the sample.
-
Once the solvent level reaches the siphon arm, the extract is siphoned back into the distillation flask.
-
This process is repeated for several hours (typically 6-24 hours) until the extraction is complete.
-
After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.
Modern "Green" Extraction Methods
These techniques offer advantages such as reduced extraction time, lower solvent consumption, and higher efficiency.
Protocol 4: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[12][13]
-
Mix the powdered plant material with the chosen solvent in a flask.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) for a defined period (e.g., 20 minutes).[2][5]
-
Control the temperature during the process, as excessive heat can degrade flavonoids.[12]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Section 3: Specific Application Examples
Example 1: Extraction from Rice Leaves (Oryza sativa)
This protocol is adapted from a method used to quantify phytoalexins in rice tissue.[6]
-
Homogenize fresh rice leaf tissue (40–200 mg) using a bead shocker.
-
Suspend the homogenized tissue in 2 mL of a phytoalexin extraction solvent mixture: ethanol/water/acetonitrile (B52724)/acetic acid (79:13.9:7:0.1, v/v/v/v).[6]
-
Centrifuge the sample at 8,000 × g for 15 minutes at 4°C.
-
Collect the supernatant containing the sakuranetin extract for further analysis.[6]
Example 2: Extraction from Sweet Cherry Stems (Prunus avium L.)
This example compares conventional and ultrasound-assisted extraction.[2][5]
-
Conventional Method:
-
Ultrasound-Assisted Method:
Example 3: Extraction from Daphne aurantiaca Stem Bark
This demonstrates a large-scale extraction for isolation.[2][9]
-
Extract 6.5 kg of powdered stem bark with methanol.
-
Concentrate the methanolic extract to obtain a crude residue.
-
The crude extract is then subjected to chromatographic purification to isolate pure sakuranetin (yield reported: 50 mg).[2][9]
Section 4: Quantitative Data Summary
The following tables summarize key parameters from various sakuranetin extraction protocols.
Table 1: Solvent and Methodologies for Sakuranetin Extraction
| Plant Source | Plant Part | Extraction Method | Solvent(s) | Reference |
| Oryza sativa (Rice) | Leaves | Homogenization | Ethanol/Water/Acetonitrile/Acetic Acid (79:13.9:7:0.1) | [6] |
| Prunus avium L. (Sweet Cherry) | Stems | Conventional & UAE | Not specified | [2][5] |
| Daphne aurantiaca | Stem Bark | Maceration/Percolation | Methanol | [2][9] |
| Dicerothamnus rhinocerotis | Not specified | Not specified | 80% Ethanol:Water | [2] |
| Artemisia campestris | Not specified | Not specified | Hexane (B92381) | [2][5] |
| Dodonaea viscosa | Aerial Parts | Not specified | Chloroform-Methanol (1:1) | [2][5] |
Table 2: Optimized Conditions for Flavonoid Extraction
| Parameter | Condition | Plant Source Context | Reference |
| Temperature | 70 °C | Conventional extraction from Prunus avium stems | [2][5] |
| Room Temperature | Ultrasound-Assisted Extraction from Prunus avium stems | [2][5] | |
| Time | 20 min | Conventional & UAE from Prunus avium stems | [2][5] |
| Ultrasound Frequency | 40 kHz | UAE from Prunus avium stems | [2][5] |
| Solvent Concentration | 70% Ethanol | Generally efficient for flavonoid maceration | [12] |
| 80% Ethanol | Used for Dicerothamnus rhinocerotis | [2] |
Section 5: Purification and Analysis
Crude extracts contain a complex mixture of compounds. Purification is necessary to isolate sakuranetin, and analytical methods are required for its quantification.
Protocol 5: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with a suitable stationary phase, such as silica (B1680970) gel or Sephadex LH-20, slurried in a non-polar solvent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (gradient elution). For example, start with hexane and gradually increase the proportion of ethyl acetate (B1210297) or methanol.
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis: Pool the fractions containing the compound of interest (identified by comparison with a sakuranetin standard on TLC) and evaporate the solvent to obtain purified sakuranetin.
Protocol 6: Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and reliable method for quantifying sakuranetin.[13][16]
-
Sample Preparation: Dissolve the crude or purified extract in a suitable solvent (e.g., the mobile phase) and filter through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: A reverse-phase C18 column is commonly used.[17] For stereospecific analysis, a chiral column such as Chiralpak AD-RH can be employed.[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[17]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[17]
-
Detection: UV detection at sakuranetin's maximum absorbance wavelength (λmax), which is approximately 287-288 nm.[1][16]
-
Quantification: Create a calibration curve using a series of known concentrations of a pure sakuranetin standard. Calculate the concentration in the sample by comparing its peak area to the calibration curve. The mean extraction efficiency for sakuranetin has been reported to be >98% with validated HPLC methods.[16]
-
Visualizations
Diagram 1: General Workflow for Sakuranetin Extraction and Analysis
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sakuranetin and its therapeutic potentials - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification and Identification of Naringenin 7-O-Methyltransferase, a Key Enzyme in Biosynthesis of Flavonoid Phytoalexin Sakuranetin in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential bioproduction of the pharmaceutical agent sakuranetin, a flavonoid phytoalexin in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sakuranetin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Guide to Extracting Flavonoids from Plant Sources [aushealthingredients.com]
- 12. mdpi.com [mdpi.com]
- 13. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scienggj.org [scienggj.org]
Application Notes and Protocols for (RS)-Sakuranetin as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
(RS)-Sakuranetin , a flavanone (B1672756) with the chemical name (±)-4',5-dihydroxy-7-methoxyflavanone, is a valuable analytical standard for the accurate quantification and identification of sakuranetin (B8019584) in various samples, including plant extracts, nutraceuticals, and biological matrices.[1][2] Its use is critical in research, quality control, and drug development to ensure the consistency, potency, and safety of products containing this bioactive compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.
| Property | Value |
| Chemical Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | ≥98.0% (HPLC)[1] |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Limited solubility in water. |
| Storage | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[3] |
| Stability | Flavonoid standards can be sensitive to light, temperature, and air.[4] It is recommended to prepare fresh solutions for analysis and store stock solutions at low temperatures in tightly sealed containers.[3] |
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general method for the quantification of sakuranetin in plant extracts using this compound as an analytical standard. Method optimization may be required for specific matrices.
Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound analytical standard (≥98.0% purity)[1]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (analytical grade)
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.[3] Store this stock solution at -20°C in a tightly sealed, light-protected container.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from, for example, 0.5 µg/mL to 100 µg/mL.[5] These solutions should be used to construct a calibration curve.
Sample Preparation (Example: Plant Material)
-
Extraction: Weigh 1 g of the dried and powdered plant material. Extract with a suitable solvent, such as methanol or an ethanol-water mixture, using techniques like sonication, maceration, or reflux extraction.[4]
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Sample Solution: Accurately weigh a portion of the crude extract and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following table provides examples of HPLC conditions that can be adapted for the analysis of sakuranetin.
| Parameter | Condition A (Stereospecific) | Condition B (General Flavonoid) |
| Column | Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[5] | C18 reverse-phase (150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic: Acetonitrile/Water (ratio to be optimized) | Gradient: A) 0.1% Formic Acid in Water, B) Acetonitrile. Start with a lower percentage of B and increase over time.[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] |
| Detection Wavelength | 288 nm[5] | 288 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL | 10 µL[3] |
| Column Temperature | Ambient or controlled (e.g., 25°C) | Ambient or controlled (e.g., 25°C) |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. A linear regression should be applied, and the coefficient of determination (r²) should be >0.995.
-
Quantification: Inject the prepared sample solution and record the peak area for sakuranetin. Use the regression equation from the calibration curve to calculate the concentration of sakuranetin in the sample.
Method Validation Parameters
For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Data (from flavonoid analysis) |
| Linearity (r²) | ≥ 0.995 | > 0.999[6] |
| Precision (%RSD) | Intraday: < 2%, Interday: < 3% | Intraday: <1.45%, Interday: <2.35%[3] |
| Accuracy (% Recovery) | 98 - 102% | 96.96% - 106.87%[3] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.046 µg/mL[7] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.14 µg/mL[7] |
Gas Chromatography (GC) Protocol (General Guidance)
While HPLC is the more common technique for flavonoid analysis, GC can be used, often requiring derivatization of the analyte. Limited specific methods for sakuranetin as a GC standard are available. The following is a general protocol that would require significant optimization.
Derivatization
Flavonoids are generally non-volatile and require derivatization to increase their volatility for GC analysis. Silylation is a common derivatization technique.
-
Evaporate a known amount of the extract or standard solution to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
GC-MS Conditions (Example for Flavonoids)
| Parameter | General Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C). |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Parameters | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification. |
Visualizations
Experimental Workflow for HPLC Quantification
Caption: Workflow for quantifying sakuranetin using this compound as a standard.
Sakuranetin Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of sakuranetin from phenylalanine.[8]
References
- 1. 樱花素 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sakuranetin analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. scienggj.org [scienggj.org]
- 4. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
(RS)-Sakuranetin: In Vivo Administration and Dosage in Animal Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo administration and dosage of (RS)-Sakuranetin in various animal models, based on preclinical research. The information is intended to guide researchers in designing and conducting their own in vivo studies.
Quantitative Data Summary
The following tables summarize the reported in vivo dosages and administration routes of this compound for different therapeutic applications in animal models.
Table 1: Anti-Inflammatory and Anti-Allergic Effects
| Animal Model | Condition | Dosage | Route of Administration | Vehicle | Key Findings |
| BALB/c Mice | Allergic Asthma (Ovalbumin-induced) | 20 mg/kg/day | Not specified | Saline and DMSO | Reduced serum IgE, lung inflammation (eosinophils, neutrophils, Th2/Th17 cytokines), and mucus production.[1] |
| C57BL/6 Mice | Emphysema (Elastase-induced) | 20 mg/kg | Intranasal | 10 µL of DMSO:physiological salt solution (1:4) | Reduced lung inflammation, attenuated lung parenchymal remodeling, and alveolar destruction.[2] |
| Mice | Acute Lung Injury (LPS-induced) | 20 mg/kg | Intratracheal | Not specified | Reduced neutrophils in peripheral blood and bronchoalveolar lavage, decreased M1-like macrophages, and reduced pro-inflammatory cytokines (TNF-α, IL-1β).[2][3] |
| Swiss Mice | Nociception (Acetic acid-induced writhing) | 200 mg/kg | Not specified | Not specified | Decreased writhes and reduced neutrophil migration.[4] |
| Swiss Mice | Inflammation (Carrageenan-induced) | 50, 100, 200 mg/kg | Subcutaneous | Not specified | Dose-dependent reduction in neutrophil migration.[4] |
Table 2: Neuroprotective and Anticonvulsant Effects
| Animal Model | Condition | Dosage | Route of Administration | Vehicle | Key Findings |
| Wistar Rats | Dementia (D-galactose-induced) | Not specified | Not specified | Not specified | Improved spatial discrimination, reduced oxidative stress markers (MDA), and increased antioxidant enzymes (SOD, GPx). Inhibited inflammatory mediators (IL-6, TNF-α).[5] |
| Swiss Mice | Seizures (Bicuculline-induced) | 1 and 10 mg/kg | Intracerebroventricular | Not specified | Protected against seizures and death, reduced neuronal activity in the dentate gyrus.[6] |
Table 3: Other Therapeutic Effects
| Animal Model | Condition | Dosage | Route of Administration | Vehicle | Key Findings |
| Rodents | Diabetes (Streptozotocin-induced) | 10 and 20 mg/kg/day | Oral | Not specified | Modulated hematological parameters and suppressed inflammatory cytokines.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Induction of Allergic Asthma and Sakuranetin (B8019584) Treatment in Mice
Objective: To evaluate the anti-inflammatory effect of Sakuranetin in a murine model of allergic asthma.
Animal Model: Male BALB/c mice.
Protocol:
-
Sensitization: Sensitize mice on days 0 and 14 with an intraperitoneal (i.p.) injection of ovalbumin.
-
Challenge: On days 24, 26, and 28, challenge the sensitized mice with aerosolized 1% ovalbumin.
-
Treatment: From day 24 to 29, administer this compound (20 mg/kg) or vehicle (saline and DMSO) daily. A positive control group receiving dexamethasone (B1670325) (5 mg/kg) can be included.
-
Assessment:
-
Measure serum IgE levels.
-
Perform bronchoalveolar lavage (BAL) to quantify inflammatory cells (eosinophils, neutrophils).
-
Analyze lung tissue for Th2/Th17 cytokines.
-
Assess respiratory epithelial mucus production through histological analysis (e.g., PAS staining).
-
Induction of Acute Lung Injury (ALI) and Sakuranetin Treatment in Mice
Objective: To investigate the preventive and therapeutic effects of Sakuranetin on LPS-induced ALI.
Animal Model: Mice.
Protocol:
-
Induction of ALI: Induce lung injury by intranasal or intratracheal instillation of lipopolysaccharide (LPS).
-
Treatment Regimens:
-
Preventive: Administer this compound (e.g., 20 mg/kg, intratracheally) 30 minutes before LPS instillation.[3]
-
Therapeutic: Administer this compound 6 hours after LPS instillation.
-
-
Sample Collection: Collect peripheral blood and perform bronchoalveolar lavage at 6 and 24 hours post-LPS administration.
-
Assessment:
-
Count neutrophils in peripheral blood and BAL fluid.
-
Characterize macrophage populations (e.g., M1-like macrophages) in BAL fluid or lung tissue using flow cytometry or immunohistochemistry.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines (e.g., KC, IL-8 homolog) in lung homogenates or BAL fluid using ELISA or multiplex assays.[2]
-
Evaluate oxidative stress markers and NF-κB activation in lung tissues.[2]
-
Induction of Dementia and Sakuranetin Treatment in Rats
Objective: To assess the neuroprotective effects of Sakuranetin in a D-galactose-induced dementia model.
Animal Model: Wistar rats.
Protocol:
-
Induction of Cognitive Dysfunction: Administer D-galactose to induce a model of cognitive impairment.
-
Treatment: Administer this compound at the desired dosage.
-
Behavioral Assessment: Evaluate spatial learning and memory using tests like the Morris water maze or Y-maze.
-
Biochemical and Molecular Analysis:
-
After the behavioral tests, sacrifice the animals and collect the hippocampus.
-
Measure levels of malondialdehyde (MDA) as a marker of lipid peroxidation.
-
Assay the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[5]
-
Determine the expression levels of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nuclear factor-κB inhibitory factor-α (IκBα) using techniques like Western blotting or ELISA.[5]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates the inhibitory action of Sakuranetin on pro-inflammatory signaling cascades.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in an animal model of disease.
Caption: General experimental workflow for in vivo studies.
References
- 1. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of sakuranetin in brain cells of dementia model rats | Cellular and Molecular Biology [cellmolbiol.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of sakuranetin in brain cells of dementia model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MAPK and STAT3-SOCS3 by Sakuranetin Attenuated Chronic Allergic Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing (RS)-Sakuranetin Delivery: Advanced Formulation Strategies for Enhanced Bioavailability
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step forward for therapeutic flavonoid research, novel formulation strategies are demonstrating remarkable potential in overcoming the bioavailability challenges of (RS)-Sakuranetin. This flavanone, known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, has long been hampered in clinical development by its poor water solubility and extensive first-pass metabolism. New research and advanced formulation techniques are now paving the way for unlocking its full therapeutic potential.
This compound's low oral bioavailability has been a critical hurdle for researchers and drug developers.[1] Conventional delivery methods result in low plasma concentrations, limiting its efficacy. To address this, scientists are exploring a range of innovative formulation strategies designed to enhance its solubility, dissolution rate, and absorption. These include the development of solid dispersions, nanoemulsions, and lipid-based delivery systems such as phospholipid complexes and self-emulsifying drug delivery systems (SEDDS).
These advanced formulations work by various mechanisms to improve the pharmacokinetic profile of this compound. For instance, solid dispersions enhance the dissolution rate by dispersing the drug in a hydrophilic carrier at a molecular level. Nanoformulations, on the other hand, increase the surface area for absorption and can facilitate lymphatic transport, bypassing the first-pass metabolism in the liver.
This application note provides detailed protocols and quantitative data for several of these promising formulation strategies, offering researchers and drug development professionals a comprehensive guide to enhancing the bioavailability of this compound and other poorly soluble flavonoids.
Application Notes and Protocols
Solid Dispersion for Enhanced Solubility and Dissolution
Solid dispersion is a highly effective technique for improving the dissolution rate of poorly water-soluble drugs like this compound. By dispersing the drug in a hydrophilic polymer matrix, the particle size is reduced to a molecular level, and the wettability is increased.
Data Presentation: Pharmacokinetic Parameters of Flavonoids with Solid Dispersion
While specific data for Sakuranetin solid dispersions is limited, studies on structurally similar flavonoids like curcumin (B1669340) demonstrate the potential of this approach.
| Formulation | Drug:Carrier Ratio | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Curcumin (Pure Drug) | - | 25.4 | 127.8 | 100 | Adapted from[2] |
| Curcumin-HPMC Solid Dispersion | 1:4 | 109.2 | 558.6 | 437 | Adapted from[2] |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from methodologies used for other poorly soluble drugs.[3]
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) or Polyvinylpyrrolidone (PVP)
-
Water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and the chosen polymer (HPMC or PVP) in a suitable solvent system (e.g., ethanol/water mixture) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a uniform powder.
Characterization:
-
Dissolution Studies: Perform in vitro dissolution testing in a suitable medium (e.g., phosphate (B84403) buffer pH 6.8) to compare the dissolution profile of the solid dispersion with the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound within the polymer matrix.[3]
Experimental Workflow for Solid Dispersion Preparation
Nanoemulsion for Improved Absorption
Nanoemulsions are transparent, thermodynamically stable systems of oil, water, surfactant, and co-surfactant with droplet sizes typically in the range of 20-200 nm. They can significantly enhance the oral bioavailability of lipophilic drugs like this compound by increasing the drug's solubility and providing a large surface area for absorption.
Data Presentation: Pharmacokinetic Parameters of Flavonoids in Nanoemulsion Formulations
Data from studies on other flavonoids, such as quercetin, highlight the potential of nanoemulsions.
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Quercetin Suspension | 0.85 | 4.0 | 5.23 | 100 | Adapted from[4] |
| Quercetin Nanoemulsion | 2.98 | 1.5 | 18.31 | 350 | Adapted from[4] |
Experimental Protocol: Preparation of this compound Nanoemulsion
This protocol is based on the spontaneous emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Oleic acid)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate these mixtures with water and observe for the formation of a clear and stable nanoemulsion region. This diagram will help in identifying the optimal concentration range for the formulation.
-
Preparation of Nanoemulsion:
-
Accurately weigh the selected oil, surfactant, and co-surfactant based on the ratios determined from the phase diagram.
-
Dissolve the required amount of this compound in this mixture with gentle stirring until a clear solution is obtained. This forms the self-nanoemulsifying pre-concentrate.
-
To form the nanoemulsion, add the pre-concentrate dropwise to a specific volume of water under gentle magnetic stirring. The nanoemulsion will form spontaneously.
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoemulsion droplets.
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method to evaluate the release profile of this compound from the nanoemulsion.
Experimental Workflow for Nanoemulsion Formulation
Phospholipid Complex for Enhanced Lipophilicity
Forming a complex of this compound with phospholipids (B1166683) can significantly improve its lipophilicity, thereby enhancing its absorption across the gastrointestinal tract. This technique has shown great promise for improving the bioavailability of various flavonoids.[5][6]
Data Presentation: Pharmacokinetic Parameters of Flavonoid-Phospholipid Complexes
Studies on other flavonoids demonstrate the effectiveness of this approach.
| Formulation | Cmax (ng/mL) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Isorhamnetin | 152.3 | 489.7 | 100 | Adapted from[5] |
| Isorhamnetin-Phospholipid Complex | 389.1 | 1092.3 | 223 | Adapted from[5] |
| Kaempferol | 89.6 | 321.5 | 100 | Adapted from[5] |
| Kaempferol-Phospholipid Complex | 178.4 | 553.0 | 172 | Adapted from[5] |
| Quercetin | 102.7 | 412.8 | 100 | Adapted from[5] |
| Quercetin-Phospholipid Complex | 298.5 | 1001.2 | 242 | Adapted from[5] |
Experimental Protocol: Preparation of this compound-Phospholipid Complex
This protocol is based on the solvent evaporation method.[5]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol or other suitable organic solvent
-
N-hexane
-
Rotary evaporator
-
Vacuum desiccator
Procedure:
-
Dissolve this compound and phosphatidylcholine in anhydrous ethanol in a specific molar ratio (e.g., 1:1, 1:2).
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).
-
Concentrate the resulting solution using a rotary evaporator to about 5-10 mL.
-
Add n-hexane to the concentrated solution with constant stirring to precipitate the phospholipid complex.
-
Filter the precipitate and wash it with n-hexane to remove any unreacted starting materials.
-
Dry the collected this compound-phospholipid complex in a vacuum desiccator.
Characterization:
-
Complexation Efficiency: Determine the amount of this compound in the complex using a validated analytical method like HPLC.
-
Physicochemical Characterization: Use FTIR, DSC, and XRD to confirm the formation of the complex and the interaction between this compound and the phospholipid.
-
Solubility Studies: Compare the solubility of the complex in water and n-octanol with that of the pure drug.
Signaling Pathway: Potential Mechanism of Enhanced Absorption
The enhanced absorption of the phospholipid complex is attributed to its amphiphilic nature, which facilitates its passage through the lipid-rich cell membranes of the intestinal epithelium.
Conclusion
The formulation strategies outlined in these application notes present viable pathways to significantly enhance the oral bioavailability of this compound. By leveraging techniques such as solid dispersions, nanoemulsions, and phospholipid complexes, researchers can overcome the inherent physicochemical limitations of this promising therapeutic agent. The provided protocols offer a starting point for the development of optimized formulations, which, with further characterization and in vivo evaluation, could pave the way for the successful clinical application of this compound in treating a range of diseases. Continued research and development in this area are crucial to fully realize the therapeutic benefits of this and other poorly soluble natural compounds.
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of curcumin solid dispersion using HPMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. A phospholipid complex to improve the oral bioavailability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield and purity of (RS)-Sakuranetin chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (RS)-Sakuranetin chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the chemical synthesis of this compound?
A1: The most common and commercially available starting material for the synthesis of this compound is (RS)-Naringenin. Sakuranetin (B8019584) is the 7-O-methylated derivative of naringenin (B18129).
Q2: What are the main challenges in the synthesis of this compound from naringenin?
A2: The primary challenge is achieving regioselective methylation at the 7-hydroxyl group of naringenin. Naringenin has three hydroxyl groups at positions 4', 5, and 7, and their similar reactivity can lead to the formation of undesired methylated byproducts, which complicates purification and reduces the yield of the target compound.
Q3: What are the common byproducts in the methylation of naringenin?
A3: Common byproducts include the 4'-O-methylated (ponciretin), 5-O-methylated, and di- or tri-methylated derivatives of naringenin. The formation of these byproducts depends on the reaction conditions and the methylation agent used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane. The spots corresponding to naringenin, sakuranetin, and other byproducts can be visualized under UV light (254 nm).
Q5: What analytical techniques are recommended for purity assessment of the final product?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of Sakuranetin. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized product.
Troubleshooting Guide
Low Yield
| Issue | Possible Cause | Suggested Solution |
| Low conversion of naringenin | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor solubility of naringenin: Naringenin has low solubility in some organic solvents. 3. Inactive reagents: The methylating agent or base may have degraded. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed. 2. Improve solubility: Use a co-solvent system (e.g., DMF/acetone) or consider a protection-deprotection strategy. A published method involves the acetylation of naringenin to improve its solubility before methylation.[1][2] 3. Use fresh reagents: Ensure that the methylating agent (e.g., methyl iodide) and the base (e.g., potassium carbonate) are fresh and anhydrous. |
| Significant amount of byproducts | Lack of regioselectivity: The methylating agent is reacting with other hydroxyl groups (4' and 5 positions). | Employ a regioselective synthesis strategy: A proven method is to first acetylate all three hydroxyl groups of naringenin to form naringenin triacetate. Then, selectively deacetylate the 7-OH group using a mild base like imidazole (B134444).[1][2] The free 7-OH can then be methylated, followed by the deprotection of the remaining acetyl groups to yield sakuranetin with high regioselectivity. |
| Product loss during workup and purification | 1. Formation of emulsions during extraction. 2. Product co-eluting with impurities during column chromatography. | 1. Optimize extraction: Use a brine wash to break emulsions. 2. Optimize chromatography: Use a gradient elution system for column chromatography to achieve better separation. Test different solvent systems using TLC beforehand. |
Low Purity
| Issue | Possible Cause | Suggested Solution |
| Presence of unreacted naringenin | Incomplete reaction. | Drive the reaction to completion: Increase the amount of methylating agent and base, and prolong the reaction time. Monitor closely with TLC. |
| Presence of methylated isomers | Non-selective methylation. | Improve regioselectivity: As mentioned above, a protection-deprotection strategy is highly recommended. The synthesis via naringenin triacetate significantly reduces the formation of isomers.[1][2] |
| Difficulty in separating sakuranetin from byproducts | Similar polarity of sakuranetin and its isomers. | Optimize purification: 1. Column Chromatography: Use a high-quality silica (B1680970) gel and a slow gradient elution. 2. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., methanol/water, ethanol/water) to purify the product. |
Data Presentation
Table 1: Comparison of a Regioselective Synthesis Method for this compound
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Acetylation of Naringenin | Acetic anhydride (B1165640), Pyridine | 97% | [2] |
| 2 | Selective Deacetylation | Imidazole, 1,4-dioxane, 40°C | 80% | [1][2] |
| 3 | Methylation | Methyl iodide, Potassium carbonate, DMF | - | [2] |
| 4 | Deprotection | - | - | [1][2] |
| Overall | Naringenin to Sakuranetin | Four-step synthesis | 71% | [1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Naringenin Triacetate
This protocol is based on a published regioselective synthesis method.[1][2]
Step 1: Acetylation of (RS)-Naringenin to (RS)-Naringenin Triacetate
-
Dissolve (RS)-Naringenin in pyridine.
-
Add acetic anhydride and stir the mixture at room temperature.
-
Monitor the reaction by TLC until completion.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain (RS)-Naringenin triacetate.
Step 2: Selective Deacetylation of (RS)-Naringenin Triacetate
-
Dissolve (RS)-Naringenin triacetate in 1,4-dioxane.
-
Add imidazole and stir the mixture at 40°C.
-
Monitor the reaction by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the 7-hydroxy-4',5-diacetylnaringenin intermediate.
Step 3: Methylation of the 7-Hydroxyl Group
-
Dissolve the 7-hydroxy intermediate in DMF.
-
Add potassium carbonate and methyl iodide.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Add water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Step 4: Deprotection to Yield this compound
-
Dissolve the methylated intermediate from Step 3 in a suitable solvent (e.g., methanol).
-
Add a base (e.g., potassium carbonate or sodium methoxide) to remove the remaining acetyl groups.
-
Stir at room temperature and monitor by TLC.
-
Neutralize the reaction mixture with an acid (e.g., dilute HCl).
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final product by silica gel column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Workflow for the regioselective synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in Sakuranetin synthesis.
Caption: Decision tree for troubleshooting low purity in Sakuranetin synthesis.
References
Navigating (RS)-Sakuranetin Solubility: A Technical Support Guide for In Vitro Assays
For researchers and drug development professionals utilizing (RS)-Sakuranetin in in vitro assays, its low aqueous solubility presents a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous cell culture medium?
A1: this compound, a flavonoid, is inherently hydrophobic and possesses low water solubility.[1][2] Direct dissolution in aqueous buffers or cell culture media will likely result in precipitation, leading to inaccurate concentrations and unreliable experimental results. It is crucial to first dissolve the compound in an appropriate organic solvent to create a concentrated stock solution.
Q2: What is the recommended organic solvent for preparing an this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used organic solvents for dissolving this compound.[2] It exhibits good solubility in these solvents, allowing for the preparation of high-concentration stock solutions. For instance, the solubility of sakuranetin (B8019584) is approximately 25 mg/mL in DMSO and 30 mg/mL in DMF.[2]
Q3: How do I prepare a working solution of this compound for my cell-based assay?
A3: To prepare a working solution, the concentrated stock solution in DMSO or DMF should be serially diluted in your cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is minimal to avoid solvent-induced cytotoxicity.
Q4: What is the maximum permissible concentration of DMSO or DMF in a cell-based assay?
A4: The final concentration of DMSO or DMF in most cell-based assays should be kept at or below 0.5% (v/v) to minimize toxic effects on the cells. However, the tolerance can vary between cell lines. It is always recommended to perform a vehicle control experiment (treating cells with the highest concentration of the solvent used) to assess any potential effects of the solvent on your specific assay.
Q5: I am still observing precipitation after diluting my DMSO stock solution in the cell culture medium. What can I do?
A5: If precipitation occurs upon dilution, consider the following troubleshooting steps:
-
Use a co-solvent system: For challenging applications, a co-solvent system can be employed. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Utilize cyclodextrins: Encapsulating this compound in a carrier molecule like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can significantly enhance its aqueous solubility. A protocol using 10% DMSO and 90% (20% SBE-β-CD in saline) has been shown to be effective.[3]
-
Gentle warming and sonication: In some instances, gentle warming of the solution or brief sonication can aid in the dissolution of the compound.[3] However, be cautious with temperature-sensitive compounds.
-
Prepare fresh dilutions: Do not store aqueous working solutions of this compound for extended periods, as the compound may precipitate over time. It is recommended not to store aqueous solutions for more than one day.[2]
Quantitative Data Summary
The solubility of this compound and related flavonoids in various solvents is summarized below. This data can guide the selection of appropriate solvents for stock solution preparation.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [2] |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [3] |
Table 2: Solubility of Structurally Related Flavonoids in Organic Solvents (Data for Naringenin)
| Solvent | Temperature (°C) | Solubility (mmol/L) | Reference |
| Acetonitrile | 20 | 77 | [4] |
| Acetone | 20 | 58 | [4] |
| tert-Amyl alcohol | 20 | 25 | [4] |
Note: Data for naringenin (B18129) is provided as a reference due to its structural similarity to sakuranetin and the limited availability of comprehensive solubility data for sakuranetin itself.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
Objective: To prepare a soluble and stable working solution of this compound for use in in vitro cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out a precise amount of this compound powder. The molecular weight of sakuranetin is 286.28 g/mol . To prepare a 10 mM stock solution, dissolve 2.86 mg of sakuranetin in 1 mL of DMSO. b. Add the calculated volume of DMSO to the vial containing the sakuranetin powder. c. Vortex the vial until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3] d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. c. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. d. Mix thoroughly by gentle pipetting. e. Use the freshly prepared working solutions immediately in your assay. Do not store diluted aqueous solutions.[2]
Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Albumin Denaturation
Objective: To assess the anti-inflammatory activity of this compound by measuring its ability to inhibit heat-induced protein denaturation.
Materials:
-
This compound working solutions (prepared as in Protocol 1)
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS), pH 6.4
-
Diclofenac (B195802) sodium (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 1% (w/v) solution of BSA in PBS.
-
The reaction mixture will consist of 0.2 mL of the BSA solution and 2.8 mL of the this compound working solution at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
A control group will consist of 0.2 mL of BSA solution and 2.8 mL of PBS.
-
A positive control group will consist of 0.2 mL of BSA solution and 2.8 mL of diclofenac sodium solution at various concentrations.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C in a water bath for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Visualizations
References
Technical Support Center: Optimization of HPLC-UV Method for Sakuranetin Stereospecific Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific analysis of sakuranetin (B8019584) using HPLC-UV.
Troubleshooting Guide
Question: Why am I seeing poor resolution between the sakuranetin enantiomers?
Answer: Poor resolution in chiral separations is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be optimal for sakuranetin. Polysaccharide-based columns are often a good starting point for chiral separations of flavonoids.[1][2] If you are not using a chiral column, you will not be able to separate the enantiomers.
-
Suboptimal Mobile Phase Composition: The mobile phase is critical for achieving stereoselectivity.[3]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), ethanol, isopropanol, acetonitrile) can significantly impact resolution. Systematically vary the concentration of the organic modifier. For polysaccharide-based columns, screening different alcohols as organic modifiers is recommended.[1][3]
-
Additives: Acidic or basic additives (e.g., formic acid, trifluoroacetic acid, diethylamine) can improve peak shape and selectivity.[2] However, be aware of "additive memory effects," where trace amounts of additives from previous runs can affect current separations.[4]
-
-
Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes enhance resolution by allowing more time for interaction with the stationary phase.[3]
-
Temperature Fluctuations: Temperature can have a significant and sometimes unpredictable effect on chiral recognition.[2][3] Use a column oven to maintain a stable temperature. Experiment with different temperatures to see if resolution improves.
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[3] Try diluting your sample.
Question: What is causing peak tailing for my sakuranetin peaks?
Answer: Peak tailing can compromise quantitation. Here are the likely causes and solutions:
-
Secondary Interactions: Unwanted interactions between sakuranetin and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing.[3] Adding a competitive amine (like diethylamine) to the mobile phase can help mitigate this for basic compounds.
-
Column Contamination: Accumulation of contaminants on the column can create active sites that lead to tailing.[3] Implement a proper column flushing and regeneration protocol.
-
Mismatched Sample Solvent: If the sample solvent is stronger than the mobile phase, it can cause peak distortion.[5] Whenever possible, dissolve your sample in the mobile phase.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[3]
Question: Why are the retention times of my sakuranetin enantiomers shifting?
Answer: Drifting retention times can affect the reliability of your analysis. Consider the following:
-
Inadequate Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[3] Ensure the column is fully equilibrated before starting your analytical run.
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. Changes in mobile phase composition over time can lead to retention time shifts. For normal phase chromatography, the water content of the mobile phase is critical and can be difficult to control, leading to drifting retention times.[5]
-
Temperature Instability: As mentioned, temperature affects retention. Use a column oven to ensure a stable operating temperature.[3]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If you observe a sudden and irreversible shift in retention time accompanied by a loss of resolution, it may be time to replace the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a stereospecific HPLC-UV method for sakuranetin?
A1: A published method for the stereospecific analysis of sakuranetin utilized a Chiralpak AD-RH column with UV detection at 288 nm.[6] The mobile phase composition would need to be optimized, but this provides a validated column choice to begin method development.
Q2: What wavelength should I use for the UV detection of sakuranetin?
A2: A wavelength of 288 nm has been successfully used for the UV detection of sakuranetin.[6] Flavonoids typically have strong absorbance in the UV region, and it is advisable to run a UV scan of your sakuranetin standard to determine the wavelength of maximum absorbance for optimal sensitivity.
Q3: How can I improve the sensitivity of my analysis?
A3: To improve sensitivity, ensure you are detecting at the wavelength of maximum absorbance.[7] Proper sample preparation to concentrate the analyte and remove interfering substances is also crucial. You can also investigate different injection volumes, but be mindful of potential column overload.
Q4: What are the key parameters to validate for a stereospecific HPLC method?
A4: According to ICH guidelines, key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[8][9] For a stereospecific method, you also need to demonstrate the resolution between the enantiomers.
Q5: Can I use a C18 column for sakuranetin analysis?
A5: A standard C18 column can be used for the quantification of total sakuranetin but will not separate the enantiomers.[8] For stereospecific analysis, a chiral stationary phase is required.[10]
Experimental Protocols
Sample Preparation
-
Standard Solutions: Prepare a stock solution of racemic sakuranetin in a suitable solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Biological Samples (e.g., Plasma): A protein precipitation method can be used for sample cleanup.[11][12] For example, add three volumes of cold acetonitrile (B52724) to one volume of plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated to dryness and reconstituted in the mobile phase for injection.
HPLC-UV Method for Stereospecific Analysis
This protocol is based on a validated method for sakuranetin stereospecific analysis.[6]
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Column: Chiralpak AD-RH, 5 µm, 4.6 x 150 mm (or equivalent polysaccharide-based chiral column).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min (can be optimized).
-
Column Temperature: 25 °C (can be optimized).
-
Detection Wavelength: 288 nm.[6]
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Chromatographic Parameters for Sakuranetin Stereospecific Analysis
| Parameter | Recommended Value |
| Column | Chiralpak AD-RH |
| Mobile Phase | Acetonitrile/Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 288 nm[6] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Table 2: Method Validation Parameters
| Parameter | Example Acceptance Criteria |
| Linearity (r²) | ≥ 0.995[8] |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | ≤ 15%[6] |
| Resolution (Rs) | > 1.5 |
| Limit of Quantitation | S/N ≥ 10 |
Visualizations
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienggj.org [scienggj.org]
- 9. japsonline.com [japsonline.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajol.info [ajol.info]
Strategies to prevent degradation of (RS)-Sakuranetin during storage
This technical support center provides guidance on the best practices for storing (RS)-Sakuranetin to prevent its degradation and ensure the integrity of your research outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound powder?
A1: For long-term storage, solid this compound powder should be stored at -20°C. For shorter periods, it can be kept at 4°C. It is crucial to store the powder in a tightly sealed container to protect it from moisture and light.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound should be prepared in a suitable solvent such as DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C to minimize degradation from repeated freeze-thaw cycles. For short-term use, solutions can be kept at -20°C for up to a year.
Q3: What are the main factors that can cause degradation of this compound during storage?
A3: Like many flavonoids, this compound is susceptible to degradation from several factors, including:
-
Temperature: Higher temperatures accelerate chemical degradation.
-
Light: Exposure to light, especially UV light, can induce photolytic degradation.
-
pH: Extremes in pH (both acidic and alkaline conditions) can catalyze hydrolysis and other degradation reactions.
-
Oxygen: Oxidative degradation can occur, particularly in solution.
-
Moisture: For the solid powder, moisture can promote hydrolysis.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways during storage are not extensively documented, based on its chemical structure and known metabolic pathways, potential degradation products could include naringenin (B18129) (through demethylation) and eriodictyol (B191197) (through subsequent hydroxylation).[1][2][3] Other oxidation and hydrolysis products may also form under stressful conditions.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. Flavonoids are generally unstable under such conditions, and significant degradation can be expected, leading to a loss of biological activity and the formation of impurities.
Troubleshooting Guides
Issue 1: I am observing a loss of biological activity in my experiments with a previously prepared this compound stock solution.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the stock solution was stored at -80°C in tightly sealed, light-protected aliquots. If not, prepare a fresh stock solution from solid powder. |
| Repeated freeze-thaw cycles | Avoid multiple freeze-thaw cycles. When preparing a stock solution, create small-volume aliquots for single-use to maintain stability. |
| Solvent degradation | Ensure the solvent used (e.g., DMSO) is of high purity and was stored correctly. Impurities in the solvent can promote degradation. |
| Interaction with experimental media | The pH and composition of your experimental buffer or media could contribute to the degradation of this compound. Consider performing a stability check of the compound in your specific experimental medium over the time course of your experiment. |
Issue 2: I see unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS) of a stored this compound sample.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This is a strong indication of degradation. Review your storage conditions (temperature, light exposure, container seal). The appearance of new peaks likely corresponds to degradation products such as naringenin or other oxidized/hydrolyzed forms. |
| Contamination | Ensure that the analytical instruments, vials, and solvents are clean and free of contaminants that could be mistaken for degradation products. Run a blank to confirm. |
| Solvent-related peaks | Some solvents can degrade over time or contain impurities that appear as peaks in chromatography. Analyze a sample of the solvent alone to rule this out. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | 3 years | Store in a dark, dry, and tightly sealed container. |
| 4°C | 2 years | For shorter-term storage, ensure protection from light and moisture. | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. Use high-purity solvent. |
| -20°C | 1 year | Suitable for shorter-term storage of solutions. |
Data synthesized from commercial supplier recommendations.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to understand its stability profile and to develop stability-indicating analytical methods.
1. Materials:
- This compound
- Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (B78521) (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3%
- HPLC or LC-MS system with a suitable column (e.g., C18)
- pH meter
- Water bath or incubator
- Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC/LC-MS.
-
-
Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 30 minutes.
-
Neutralize with 0.1 N HCl.
-
Dilute to a suitable concentration and analyze.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution in the dark at room temperature for 24 hours.
-
Dilute to a suitable concentration and analyze.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Alternatively, reflux the stock solution at 60°C for 8 hours.
-
Prepare a sample for analysis from the heat-stressed material.
-
-
Photolytic Degradation:
-
Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare samples for analysis.
-
3. Analysis:
- Analyze all samples by a validated HPLC or LC-MS method.
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Mandatory Visualizations
Caption: Factors and potential pathways of this compound degradation.
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting cytotoxicity assays with (RS)-Sakuranetin
Welcome to the technical support center for researchers utilizing (RS)-Sakuranetin in cytotoxicity and cell viability assays. This resource provides answers to frequently asked questions and detailed troubleshooting guidance to help you navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
A1: this compound is a racemic mixture of Sakuranetin, a flavonoid phytoalexin found in various plants. Its primary cytotoxic mechanism involves the induction of apoptosis (programmed cell death). It has shown antiproliferative activity against several human cancer cell lines, including melanoma, esophageal squamous cell carcinoma, and colon cancer.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is a crystalline solid that is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 25 and 30 mg/mL, respectively. It is sparingly soluble in aqueous buffers. For cell culture, first, dissolve the compound in DMSO or DMF to make a concentrated stock solution. This stock can then be diluted with your aqueous buffer or cell culture medium to the final working concentration. It is not recommended to store the aqueous solution for more than one day.
Q3: Can this compound, as a flavonoid, interfere with standard cytotoxicity assays?
A3: Yes, this is a critical consideration. Flavonoids, being potent antioxidants, can directly reduce tetrazolium salts like MTT to their colored formazan (B1609692) product, independent of cellular metabolic activity. This can lead to a false-positive signal (appearing as high cell viability) or mask true cytotoxic effects. It is essential to include cell-free controls to quantify this interference.
Q4: What are some suitable alternative assays if I suspect interference with my MTT assay?
A4: If you observe interference, consider switching to a non-colorimetric or non-tetrazolium-based assay. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures total protein content and is generally not affected by the reducing potential of flavonoids.
-
ATP-based Assays (e.g., CellTiter-Glo®): These measure ATP levels, a direct indicator of metabolically active cells, via luminescence, which is less prone to color interference.
-
Lactate Dehydrogenase (LDH) Release Assay: This method quantifies cell membrane damage by measuring LDH released from dead cells into the supernatant.
-
Trypan Blue Exclusion Assay: A direct method of counting viable versus non-viable cells using a microscope.
Troubleshooting Guide
Here we address specific problems researchers may encounter during cytotoxicity experiments with this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in MTT/XTT assay (even in cell-free wells) | This compound is directly reducing the tetrazolium salt. | 1. Run Cell-Free Controls: For every concentration of Sakuranetin, prepare a parallel well without cells. Incubate and process it identically to your experimental wells. Subtract the average absorbance of these cell-free wells from your experimental data. 2. Switch Assay Method: Change to an assay less susceptible to interference, such as the SRB or an ATP-based luminescence assay. |
| No dose-dependent cytotoxicity observed, or results show increased viability at high concentrations. | The direct reduction of the assay reagent by Sakuranetin is masking the cytotoxic effect. At high concentrations, the chemical reduction outpaces the biological signal. | 1. Verify with a Different Assay: Confirm the result using an orthogonal method like the LDH release assay or by direct cell counting (Trypan Blue). 2. Wash Cells Before Assay: After the treatment period with Sakuranetin, gently wash the cells with PBS before adding the assay reagent. This removes the compound from the media, significantly reducing direct reduction. |
| High variability between replicate wells. | 1. Poor Solubility: The compound may be precipitating out of the solution at higher concentrations. 2. Pipetting Error: Inconsistent pipetting, especially during serial dilutions or cell seeding. 3. Uneven Cell Seeding: A non-uniform cell monolayer will lead to inconsistent results. | 1. Check Solubility: Visually inspect your treatment media for any precipitate. If needed, gently sonicate the stock solution before dilution. Ensure the final DMSO concentration is consistent across all wells and non-toxic to your cells. 2. Refine Technique: Use calibrated pipettes and ensure gentle, consistent mixing. Handle the cell suspension gently during plating to avoid cell damage. |
| This compound appears less potent than expected based on literature. | 1. Cell Line Specificity: Cytotoxicity is highly dependent on the cell line used. 2. Compound Stability: The compound may degrade in the aqueous culture medium over long incubation periods. 3. Assay Interference: As discussed, assay artifacts could be underestimating cytotoxicity. | 1. Review Literature: Compare your cell line and experimental conditions (e.g., incubation time) to published studies. Sakuranetin's IC50 value for HCT-116 colon cancer cells was reported as 68.8±5.2 μg/mL. 2. Optimize Incubation Time: Consider shorter incubation periods (e.g., 24h vs. 72h) to minimize potential compound degradation. |
Experimental Protocols & Methodologies
Protocol 1: General Cytotoxicity Workflow
This protocol provides a general framework. Specific details for MTT and SRB assays follow.
Caption: General workflow for a cytotoxicity assay.
Protocol 2: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle controls (medium with the highest concentration of DMSO) and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40, 4 mM HCl in isopropanol) to each well.
-
Reading: Shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: After subtracting the absorbance from the cell-free control wells, calculate the percentage of cell viability for each treatment relative to the untreated control cells.
Protocol 3: Sulforhodamine B (SRB) Assay for Cell Viability
This assay measures total cellular protein content.
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently add 25 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running deionized water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Reading: Shake the plate for 5-10 minutes and read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
Signaling Pathway Visualization
This compound primarily induces cytotoxicity by inhibiting pro-survival signaling pathways, leading to apoptosis. The diagram below illustrates the inhibition of the PI3K/Akt and ERK1/2 pathways.
Caption: Sakuranetin inhibits PI3K/Akt and ERK signaling.
Technical Support Center: Refining Sakuranetin Extraction from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the extraction of sakuranetin (B8019584) from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of sakuranetin?
A1: Sakuranetin is a flavonoid phytoalexin found in a variety of plants. It was first identified in the bark of the cherry tree (Prunus spp.).[1] Other significant sources include rice (Oryza sativa), where it acts as a phytoalexin against pathogens, Polymnia fruticosa, and numerous other plant species such as Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp.[1][2][3] It can be present as an aglycone or in its glycosylated form, sakuranin.[3][4]
Q2: What are the key challenges in extracting sakuranetin from complex biological matrices?
A2: Extracting sakuranetin, particularly from matrices like plasma, serum, or tissues, presents several challenges. These biological samples are complex and contain numerous endogenous substances such as proteins, lipids, and salts that can interfere with the extraction and analysis.[5][6][7] Key challenges include the low concentrations of sakuranetin often present, potential degradation of the analyte during sample handling and extraction, and the "matrix effect," where other components can suppress or enhance the analytical signal.[5][7]
Q3: Which solvents are most effective for sakuranetin extraction?
A3: The choice of solvent is critical for efficient extraction. For plant materials, polar solvents are generally used. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 70-80% ethanol), are commonly employed.[2][8] For instance, an 80% ethanol:water extract has been successfully used to isolate sakuranetin.[2] The optimal solvent and its concentration can depend on the specific plant material and the extraction technique being used.[9]
Q4: What are the modern extraction techniques that can improve sakuranetin yield?
A4: Modern extraction techniques offer advantages over conventional methods by improving efficiency and reducing the consumption of solvents and energy.[9] These include:
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[10][11]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process.[9][10]
-
Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to increase extraction efficiency.[9]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent, which is advantageous for its tunable properties and ease of removal.[9]
Troubleshooting Guide
Issue 1: Low Sakuranetin Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Lysis | For plant tissues, ensure the material is finely ground to increase the surface area for solvent contact.[8] Consider using enzymatic digestion to break down cell walls.[8] |
| Suboptimal Solvent Choice | The polarity of the extraction solvent must be optimized. Test a range of solvent systems (e.g., varying percentages of ethanol or methanol in water). Acetone can also be a selective solvent for flavonoids.[8] |
| Inadequate Extraction Time/Temp | Optimize the extraction time and temperature for your specific method (e.g., MAE, UAE). Use a response surface methodology (RSM) to systematically test these parameters.[10] |
| Degradation of Sakuranetin | Sakuranetin may be sensitive to high temperatures or prolonged extraction times. Minimize heat exposure and consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Sample Storage Issues | Improper storage can lead to analyte degradation. Store biological samples like plasma at -80°C. Minimize freeze-thaw cycles.[12] |
Issue 2: Poor Purity and High Interference (Matrix Effects)
| Potential Cause | Troubleshooting Step |
| Co-extraction of Interfering Compounds | For plasma or serum, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) is essential.[6] |
| Insufficient Sample Cleanup | Implement a Solid-Phase Extraction (SPE) step after the initial extraction. SPE cartridges can selectively retain sakuranetin while allowing interfering compounds to be washed away.[6][7] Polymeric sorbents are often recommended for their stability and reproducibility.[7] |
| Lipid Interference | In samples with high lipid content, a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) can be used to remove lipids prior to the main extraction.[2] |
Issue 3: Inconsistent and Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Variable Sample Preparation | Standardize every step of the sample preparation protocol, from collection and storage to the final extraction.[6] The particle size of plant material should be consistent.[8] |
| Inconsistent Extraction Conditions | Precisely control all extraction parameters (time, temperature, solvent-to-solid ratio, etc.). Automated extraction systems can improve reproducibility. |
| Instrumental Variability | Ensure the analytical instrument (e.g., HPLC, LC-MS) is properly calibrated and maintained. Use an internal standard to correct for variations in sample processing and instrument response.[13] |
Experimental Protocols
Protocol 1: General Solvent Extraction of Sakuranetin from Plant Material
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., particle size <0.5 mm).[8]
-
-
Extraction:
-
Macerate the powdered sample in a suitable solvent (e.g., 80% ethanol) at a defined solid-to-liquid ratio (e.g., 1:10 w/v).
-
Stir the mixture at room temperature for a set duration (e.g., 24 hours) or use an advanced method like UAE (e.g., 30 minutes at 40 kHz).
-
Separate the extract from the solid residue by filtration or centrifugation.
-
-
Purification:
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Perform a liquid-liquid partition by re-dissolving the crude extract in water and extracting with a solvent like ethyl acetate (B1210297) to separate compounds based on polarity.
-
For higher purity, subject the ethyl acetate fraction to column chromatography (e.g., using silica (B1680970) gel) with a gradient elution system (e.g., hexane-ethyl acetate).
-
Protocol 2: Extraction of Sakuranetin from Plasma for LC-MS Analysis
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) with methanol followed by water.[6]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute sakuranetin with an appropriate solvent (e.g., methanol with 1% formic acid).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids (General)
| Extraction Method | Typical Time | Typical Temperature | Advantages | Disadvantages |
| Maceration | 24-72 hours | Room Temp | Simple, low cost | Time-consuming, large solvent volume |
| Soxhlet Extraction | 6-24 hours | Boiling Point of Solvent | Efficient for some matrices | Requires heat, potential for thermal degradation |
| Ultrasound-Assisted (UAE) | 15-60 min | 25-60°C | Fast, efficient, reduced solvent use[10][11] | Requires specialized equipment |
| Microwave-Assisted (MAE) | 1-30 min | 50-120°C | Very fast, high yield, low solvent use[9][10] | Can cause localized overheating |
Visualizations
Caption: A generalized workflow for extracting and analyzing sakuranetin.
Caption: A decision tree for troubleshooting low sakuranetin extraction yields.
Caption: Factors that critically influence sakuranetin extraction efficiency.
References
- 1. Sakuranetin and its therapeutic potentials - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Sources and Pharmacological Aspects of Sakuranetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 8. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative In-Vitro Diagnostic NMR Spectroscopy for Lipoprotein and Metabolite Measurements in Plasma and Serum: Recommendations for Analytical Artifact Minimization with Special Reference to COVID-19/SARS-CoV-2 Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative determination of lurbinectedin, its unbound fraction and its metabolites in human plasma utilizing ultra-performance LC–MS/MS | PLOS One [journals.plos.org]
Addressing enantiomeric instability of (RS)-Sakuranetin in solution
Welcome to the technical support center for (RS)-Sakuranetin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the enantiomeric instability of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the handling and analysis of this compound.
Q1: My bioactivity assays with this compound are showing inconsistent and irreproducible results. What could be the cause?
A1: Inconsistent bioactivity is a primary indicator of enantiomeric instability. This compound is a racemic mixture of two enantiomers, (R)-Sakuranetin and (S)-Sakuranetin. These enantiomers can have different biological activities.[1][2][3] If the ratio of these enantiomers changes over time in your solution due to racemization, the overall bioactivity of the sample will also change. Factors such as pH, temperature, and solvent can influence the rate of racemization.[4] We recommend performing a stability study to assess the enantiomeric purity of your stock solutions and assay buffers over time.
Q2: I am trying to separate the enantiomers of this compound using chiral HPLC, but I am getting poor resolution or drifting retention times. What are the likely causes?
A2: Several factors can affect the chiral separation of Sakuranetin (B8019584):
-
Column Choice: The selection of the chiral stationary phase (CSP) is critical. For flavanones like Sakuranetin, polysaccharide-based columns such as Chiralpak® AD-RH or Chiralcel® OD are often effective.[5][6]
-
Mobile Phase Composition: The mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid for acidic compounds), significantly impacts separation.[7]
-
Temperature: Column temperature can affect the kinetics of the chiral recognition process and, consequently, the resolution.
-
On-Column Racemization: If the mobile phase conditions are conducive to racemization, the enantiomers may interconvert on the column, leading to peak broadening and poor resolution.
Refer to our detailed experimental protocol for a validated chiral HPLC method.
Q3: Can the pH of my solvent affect the stability of my this compound sample?
A3: Yes, pH is a critical factor in the stability of flavonoids.[8][9][10][11] For flavanones, changes in pH can catalyze the opening of the heterocyclic C-ring, which can lead to racemization at the C2 position.[4] Generally, alkaline conditions are more likely to promote racemization and degradation of flavonoids than acidic or neutral conditions.[11] It is crucial to control the pH of your solutions to ensure the enantiomeric integrity of your samples.
Q4: How should I prepare and store my this compound stock solutions to minimize racemization?
A4: To minimize enantiomeric instability, we recommend the following:
-
Solvent Selection: Use aprotic solvents or buffered aqueous solutions at a neutral or slightly acidic pH.
-
Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of racemization.
-
Light Protection: Protect solutions from light to prevent photochemical degradation.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use, especially for sensitive biological assays.
Q5: I have synthesized a single enantiomer of Sakuranetin, but over time, I observe the appearance of the other enantiomer in my analytical chromatograms. Why is this happening?
A5: This is a clear indication of racemization, the process by which an enantiomerically pure solution converts into a racemic mixture. This can be influenced by the storage conditions as mentioned above (pH, temperature, solvent). We recommend conducting a time-course stability study to quantify the rate of racemization under your specific storage and experimental conditions.
Experimental Protocols
Protocol 1: Chiral HPLC Method for the Separation of (R)- and (S)-Sakuranetin
This protocol provides a starting point for the stereospecific analysis of Sakuranetin. Optimization may be required for your specific instrumentation and samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: Chiralpak® AD-RH (Reversed-Phase).[5]
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% acetic acid in water. The exact ratio should be optimized for best resolution (a starting point could be 30:70 v/v).
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 288 nm[5]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the peaks corresponding to the two enantiomers. The elution order should be determined using enantiomerically pure standards if available.
Protocol 2: Assessment of this compound Enantiomeric Stability
This protocol outlines a study to evaluate the stability of this compound under various conditions.
Objective: To determine the rate of racemization of this compound as a function of pH, temperature, and time.
Materials:
-
This compound
-
Buffered solutions at different pH values (e.g., pH 4.0, 7.4, 9.0)
-
Organic solvents (e.g., DMSO, Ethanol)
-
Calibrated incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
-
Validated chiral HPLC method (as described in Protocol 1)
Procedure:
-
Prepare stock solutions of this compound in the desired solvents and buffered solutions.
-
Aliquot the solutions into separate vials for each time point and condition to be tested.
-
Store the vials at the specified temperatures.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Immediately analyze the sample by chiral HPLC to determine the ratio of the two enantiomers.
-
Calculate the enantiomeric excess (%ee) at each time point.
-
Plot the %ee versus time for each condition to determine the rate of racemization.
Quantitative Data
Due to the limited availability of published kinetic data on the racemization of this compound, we provide the following table as a template for you to summarize your findings from the stability study outlined in Protocol 2.
| Condition | Temperature (°C) | Time (hours) | Peak Area (R-enantiomer) | Peak Area (S-enantiomer) | Enantiomeric Ratio (R:S) | % Enantiomeric Excess |
| pH 4.0 | 25 | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| pH 7.4 | 25 | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| pH 9.0 | 25 | 0 | ||||
| 24 | ||||||
| 48 | ||||||
| DMSO | 37 | 0 | ||||
| 24 | ||||||
| 48 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the enantiomeric instability of this compound.
Caption: Workflow for troubleshooting inconsistent results with this compound.
Caption: Factors influencing the racemization of this compound in solution.
References
- 1. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Three Chiral Flavonoids with Reported Bioactivity in Selected Licensed Canadian Natural Health Products and US Marketed Dietary Supplements | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. Quantification of three chiral flavonoids with reported bioactivity in selected licensed Canadian natural health products and US marketed dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct enantiomeric separation of flavanones by high performance liquid chromatography using various chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Minimizing off-target effects in (RS)-Sakuranetin experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (RS)-Sakuranetin in experimental settings. Our focus is on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a flavanone, a type of flavonoid phytoalexin found in plants like rice (Oryza sativa) and Polymnia fruticosa.[1][2][3] It is the 7-methoxy derivative of naringenin.[1] Sakuranetin exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer effects.[1][2][3]
Q2: What are the known primary signaling pathways targeted by Sakuranetin?
The primary signaling pathways modulated by Sakuranetin are the ERK1/2 and PI3K/AKT pathways.[1][3][4] It has been shown to inhibit the phosphorylation and activation of ERK1/2 and AKT, which are crucial in regulating cell proliferation, differentiation, and apoptosis.[3][4]
Q3: What is the solubility and stability of this compound in common laboratory solvents and cell culture media?
This compound is soluble in organic solvents such as DMSO and dimethyl formamide (B127407) (DMF) at concentrations of approximately 25 and 30 mg/ml, respectively.[5] It has limited solubility in aqueous buffers.[3][5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the culture medium.[5] Aqueous solutions of Sakuranetin are not recommended for storage for more than one day.[5] Stock solutions in DMSO can be stored at -20°C for at least one year and at -80°C for up to two years.[6]
Q4: What are the potential off-target effects of this compound?
While a comprehensive off-target binding profile for Sakuranetin is not widely available, some potential off-target interactions have been reported. It has shown inhibitory activity against COX-1.[1] As a flavonoid, Sakuranetin may also interact with other kinases and proteins, a common characteristic of this class of compounds. Researchers should therefore include appropriate controls to account for potential off-target effects. Isosakuranetin, a structurally related flavanone, is a potent and selective inhibitor of the TRPM3 channel, suggesting that Sakuranetin could also interact with TRP channels.[7]
Q5: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of Sakuranetin to elicit the desired on-target effect.
-
Use of Controls: Include negative and positive controls in your experiments. A structurally related but inactive compound can serve as a useful negative control.
-
Orthogonal Approaches: Confirm your findings using alternative methods, such as genetic approaches (e.g., siRNA or CRISPR/Cas9) to target the intended pathway.
-
Selectivity Profiling: If possible, perform a selectivity screen against a panel of kinases or other relevant targets to identify potential off-target interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect observed. | Poor Solubility: Sakuranetin may have precipitated out of the cell culture medium. | Prepare a fresh stock solution in DMSO and ensure the final concentration of DMSO in the medium is low (typically <0.5%) and consistent across all experiments. Visually inspect the medium for any signs of precipitation.[5] |
| Degradation: Sakuranetin may be unstable in the experimental conditions. | Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] | |
| Incorrect Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. | |
| High cellular toxicity observed. | High Concentration: The concentration of Sakuranetin may be too high, leading to off-target toxicity. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cell line. Use a concentration well below the toxic threshold for your functional assays. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level. | |
| Results are not reproducible. | Variability in Compound: The purity and source of the this compound may vary. | Use a high-purity (>98%) compound from a reputable supplier.[5] |
| Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect the cellular response. | Standardize your cell culture protocols and use cells within a consistent passage number range. | |
| Unexpected cellular response or phenotype. | Off-Target Effects: Sakuranetin may be modulating unintended signaling pathways. | Refer to the "Minimizing off-target effects" FAQ. Consider using a more specific inhibitor for the target pathway as a control. Investigate other known targets of flavonoids. |
| Metabolism of Sakuranetin: The observed effect may be due to a metabolite of Sakuranetin rather than the parent compound. | If feasible, identify and test the activity of major metabolites of Sakuranetin in your experimental system. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Sakuranetin
| Activity | Cell Line/Target | IC50 / EC50 / MIC | Reference |
| Anticancer (Growth Inhibition) | Human Colon Carcinoma (HCT-116) | IC50: 68.8 ± 5.2 µg/mL | [3] |
| B16BL6 Melanoma (Cytotoxicity) | 15 µmol/L (after 72h) | [3] | |
| Antiviral | Influenza B/Lee/40 virus | IC50: 7.21 µg/mL | [1] |
| Anti-inflammatory (COX-1 Inhibition) | COX-1 Enzyme | IC50: 196.1 µM | [1] |
| Antiparasitic | Leishmania spp. (promastigotes) | IC50: 43–52 µg/mL | [1] |
| Trypanosoma cruzi (trypomastigotes) | IC50: 20.17 µg/mL | [1] | |
| Antibacterial | Helicobacter pylori | MIC: 92.5 µM | [1] |
| Bitter Taste Receptor Inhibition | hTAS2R31 | IC50: 5.5 ± 2.5 µM | [3] |
| Antifungal | Rhizoctonia solani (related flavanone) | EC50: 0.8 µM | [8] |
Experimental Protocols
1. Protocol for In Vitro Cell-Based Assays
This protocol provides a general guideline for treating adherent cells with this compound.
-
Materials:
-
This compound (purity ≥98%)
-
DMSO (cell culture grade)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells of interest
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
Phosphate-buffered saline (PBS)
-
-
Methodology:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Preparation of Sakuranetin Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Gently vortex to dissolve. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Sakuranetin stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of Sakuranetin or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
Endpoint Analysis: After the incubation period, perform the desired endpoint analysis, such as cell viability assays (MTT, MTS), western blotting for protein expression/phosphorylation, qPCR for gene expression, or immunofluorescence for protein localization.
-
2. Protocol for Western Blot Analysis of ERK and AKT Phosphorylation
This protocol describes the analysis of the phosphorylation status of ERK1/2 and AKT, known targets of Sakuranetin.
-
Materials:
-
Cells treated with this compound as described in the previous protocol
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Methodology:
-
Cell Lysis: After treatment, place the plates on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total forms of the proteins (e.g., anti-total-ERK1/2).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Sakuranetin's inhibitory effects on the PI3K/AKT and MAPK/ERK signaling pathways.
Caption: A logical workflow for troubleshooting common issues in Sakuranetin experiments.
References
- 1. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sakuranetin Induces Melanogenesis in B16BL6 Melanoma Cells through Inhibition of ERK and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Flavanones that selectively inhibit TRPM3 attenuate thermal nociception in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Sakuranetin-Relevant Flavanones for the Identification of New Chiral Antifungal Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antioxidant Capacity of (RS)-Sakuranetin: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(RS)-Sakuranetin, a flavanone (B1672756) with a growing reputation for its diverse pharmacological activities, has demonstrated significant potential as an antioxidant agent.[1][2][3][4] This guide provides a comparative overview of the common in vitro assays used to validate its antioxidant capacity, presenting available data and detailed experimental protocols to aid researchers in their investigations. While direct comparative data for pure this compound across multiple standardized assays is limited in current literature, this guide compiles available information and offers a framework for its systematic evaluation against established antioxidant standards.
Comparative Antioxidant Capacity: this compound and Standard Antioxidants
The antioxidant capacity of a compound is typically quantified by its ability to scavenge free radicals or reduce oxidizing agents. This is often expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (a lower IC50 indicates higher antioxidant activity) or as equivalence to a standard antioxidant in reduction assays.
Due to the limited availability of published data on the antioxidant capacity of pure this compound, the following table includes a value from a sakuranetin-containing sweet cherry extract for illustrative purposes. It is important to note that the antioxidant activity of an extract is the result of the synergistic or additive effects of all its components, and the activity of pure this compound may differ. For a robust comparison, it is recommended that this compound be evaluated alongside standard antioxidants in parallel experiments.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | FRAP (Ferric Reducing Antioxidant Power) Assay |
| This compound (from extract) | 61.4 µg/mL (in a sweet cherry extract) | Data not available | 103 µg Ascorbic Acid Equivalents/mL (in a sweet cherry extract) |
| Trolox | ~3.77 - 4.0 µg/mL[5] | ~2.93 - 6.48 µg/mL[5][6] | Expressed as Trolox Equivalents (TE) |
| Ascorbic Acid (Vitamin C) | ~4.97 µg/mL[7] | Data varies significantly by method | Often used as a standard for FRAP value[8][9][10] |
| Quercetin | ~4.97 µg/mL[7] | Strong scavenging activity[11] | High reducing power[12] |
| Naringenin (B18129) | ~264.44 µM (~72 µg/mL)[13] | Weaker than Trolox[14] | Exhibits reducing power[15] |
Note: The provided values are compiled from various sources and should be used as a general reference. Experimental conditions can significantly influence results, and direct, side-by-side comparisons within the same study are ideal for accurate assessment.
Experimental Protocols
Detailed methodologies for the three most common antioxidant capacity assays are provided below. These protocols can be adapted for the specific laboratory conditions and instrumentation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound and standard antioxidants (e.g., Trolox, Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
To a 96-well plate, add a specific volume of the sample or standard solution at different concentrations.
-
Add the DPPH solution to each well.
-
A blank well should contain the solvent instead of the sample.
-
A control well should contain the DPPH solution and the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
This compound and standard antioxidants (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and standard antioxidants in a suitable solvent. From the stock solutions, prepare a series of dilutions.
-
Assay:
-
Add a small volume of the sample or standard solution at different concentrations to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound and standard antioxidants (e.g., Ascorbic Acid, FeSO₄)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample and standard solutions: Prepare a stock solution of this compound and a standard (e.g., FeSO₄ or Ascorbic Acid) in a suitable solvent. Prepare a series of dilutions for the standard to create a calibration curve.
-
Assay:
-
Add a small volume of the sample or standard solution to a 96-well plate.
-
Add the FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of a standard antioxidant like FeSO₄ or Ascorbic Acid. The results are typically expressed as µM Fe(II) equivalents or Ascorbic Acid Equivalents (AAE).[8]
Visualizing the Validation Workflow
The following diagram illustrates a generalized workflow for validating the antioxidant capacity of a compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review on Sources and Pharmacological Aspects of Sakuranetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of (RS)-Sakuranetin and Other Methoxylated Flavanones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (RS)-Sakuranetin with other prominent methoxylated flavanones, namely hesperetin (B1673127) and naringenin (B18129). The information presented is supported by experimental data from various scientific studies, offering insights into their therapeutic potential.
Introduction to Methoxylated Flavanones
Flavanones are a class of flavonoids characterized by their core C6-C3-C6 structure. Methoxylation, the addition of a methoxy (B1213986) group (-OCH3), can significantly alter the physicochemical and biological properties of these compounds, often enhancing their metabolic stability and bioavailability.[1][2] this compound, a methoxylated derivative of naringenin, has garnered attention for its diverse pharmacological activities.[3][4][5] This guide compares its performance with two other well-researched flavanones: hesperetin and naringenin, focusing on their antioxidant, anti-inflammatory, and anticancer properties.
Comparative Biological Activity
The therapeutic potential of these flavanones is often evaluated based on their efficacy in preclinical models. The following tables summarize the available quantitative data (IC50 values) for their key biological activities. It is important to note that these values are derived from different studies and experimental conditions, and direct comparisons should be made with caution.
Antioxidant Activity
The antioxidant capacity of flavonoids is crucial for their protective effects against oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
| Compound | Assay | IC50 Value | Source |
| Naringenin | DPPH radical scavenging | 264.44 µM | [6] |
| Naringenin | Hydroxyl radical scavenging | 251.1 µM | [6] |
| Naringenin | Superoxide radical scavenging | 360.03 µM | [6] |
| Naringin | DPPH radical scavenging | 119.7 ± 8.86 µg/mL | [7] |
| Hesperidin | DPPH radical scavenging | 139.01 ± 9.23 µg/mL | [7] |
Note: Hesperidin and Naringin are glycoside forms of hesperetin and naringenin, respectively.
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. The ability of flavanones to inhibit the production of inflammatory mediators like nitric oxide (NO) is a measure of their anti-inflammatory potential.
Quantitative comparative data for the anti-inflammatory activity of this compound, hesperetin, and naringenin in the form of IC50 values from a single, directly comparable study is limited in the currently available literature. However, descriptive evidence from multiple studies indicates their potent anti-inflammatory effects through the modulation of various signaling pathways.
This compound has been shown to suppress the synthesis of iNOS and COX-2, and the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in macrophages.[8][9] Hesperetin exhibits anti-inflammatory effects by modulating the AMPK pathway and reducing the expression of inflammatory cytokines.[10][11] Naringenin also demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway.
Anticancer Activity
The potential of flavanones as anticancer agents is an active area of research. Their cytotoxicity against various cancer cell lines is a key indicator of their efficacy.
| Compound | Cell Line | IC50 Value | Source |
| This compound | Human colon carcinoma (HCT-116) | 68.8 ± 5.2 µg/mL | [12] |
| Naringenin | Breast cancer (MDA-MB-231) | ~40 µM (from graph) | [13] |
| Naringin | Liver cancer (HepG2) | Not specified, but showed dose-dependent inhibition | [14] |
| Hesperidin | Breast cancer (MCF-7) | Showed highest cytotoxic activity at 100 µM | [13] |
Signaling Pathways and Mechanisms of Action
The biological activities of these flavanones are mediated through their interaction with various cellular signaling pathways.
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It has been shown to inhibit the phosphorylation of JNK, p38, and STAT1.[8][10]
Caption: this compound inhibits inflammatory responses by targeting MAPK and STAT1 pathways.
Hesperetin Signaling Pathways
Hesperetin has been shown to modulate multiple signaling pathways, including the Transforming Growth Factor-β (TGF-β), Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2), and AMP-activated protein kinase (AMPK) pathways, contributing to its anti-inflammatory and antioxidant effects.[11][13][14][15]
Caption: Hesperetin modulates TGF-β, SIRT1/Nrf2, and AMPK pathways.
Naringenin Signaling Pathway
Naringenin's anticancer effects are attributed to its ability to induce apoptosis and inhibit angiogenesis. It modulates the PI3K/AKT/mTOR pathway and influences the expression of key apoptotic proteins like Bax and Bcl-2, and caspases.[9][16]
Caption: Naringenin induces apoptosis and inhibits proliferation via PI3K/AKT and apoptotic pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological activity of flavanones.
Caption: A generalized workflow for assessing the bioactivity of flavanones.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Reaction Mixture : In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of various concentrations of the test compound.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Inhibition Assay
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatant using the Griess reagent.
-
Cell Culture : Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate until they reach the desired confluence.
-
Treatment : Treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Griess Reaction : Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[8]
-
Incubation : Incubate the mixture at room temperature for 10-15 minutes.[8]
-
Measurement : Measure the absorbance at 540 nm.
-
Calculation : The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Cytotoxicity Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis : Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion
This compound, hesperetin, and naringenin are all promising methoxylated flavanones with significant antioxidant, anti-inflammatory, and anticancer properties. While direct comparative data is still emerging, the available evidence suggests that their distinct methoxylation patterns influence their specific biological activities and mechanisms of action. This compound's potent anti-inflammatory effects, hesperetin's broad-spectrum activity across multiple protective pathways, and naringenin's notable anticancer potential highlight the therapeutic versatility of this flavonoid subclass. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and guide the selection of the most suitable candidate for specific therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of these valuable natural compounds.
References
- 1. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans [mdpi.com]
- 8. A Review on Sources and Pharmacological Aspects of Sakuranetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.unisza.edu.my [journal.unisza.edu.my]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Unveiling the Molecular Interactions of (RS)-Sakuranetin: A Comparative Guide to its Binding Targets
(RS)-Sakuranetin , a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding the direct molecular targets of this compound is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of this compound's binding affinity for key molecular targets, supported by experimental data from various binding assays. We also present detailed experimental protocols for these assays and compare Sakuranetin's potency with other known inhibitors.
Comparative Analysis of Molecular Target Binding
The inhibitory activity of this compound and its commercially available alternative inhibitors were evaluated against several key proteins implicated in inflammatory and cell signaling pathways. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. This data provides a quantitative comparison of the potency of these compounds.
Anti-inflammatory Enzyme Inhibition
This compound has been investigated for its inhibitory effects on key enzymes in the inflammatory cascade, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).
| Compound | Target | IC50 |
| This compound | COX-1 | 196.1 µM |
| This compound | 5-LOX | 9 µM [1] |
| Indomethacin | COX-1 | 18 nM[2], 230 nM, 1.67 µM[3] |
| Indomethacin | COX-2 | 26 nM[2], 630 nM[4], 24.6 µM[3] |
| Celecoxib | COX-2 | 40 nM[5] |
| Kaempferol | COX-1 | Potent inhibitor[6] |
| Kaempferol | COX-2 | Potent inhibitor[6] |
| Zileuton (B1683628) | 5-LOX | 0.56 µM (dog), 2.3 µM (rat), 2.6 µM (human)[7], 0.3 µM (rat PMNL), 0.5 µM (rat basophilic leukemia cells)[8][9] |
Table 1: Comparison of the in vitro inhibitory activity of this compound and alternative inhibitors against COX-1, COX-2, and 5-LOX.
Signal Transduction Pathway Inhibition
The impact of this compound on crucial signaling pathways, including STAT3, NF-κB, and the MAPK cascade (JNK, p38, and ERK1/2), has also been assessed.
| Compound | Target Pathway | Specific Target | IC50 |
| This compound | STAT3 | STAT3 activation | Inhibits activation [10][11] |
| This compound | NF-κB | NF-κB activation | Inhibits activation |
| This compound | MAPK | JNK phosphorylation | Inhibits phosphorylation [10][11] |
| This compound | MAPK | p38 phosphorylation | Inhibits phosphorylation [10][11] |
| Stattic | STAT3 | STAT3 activation | 5.1 µM[12][13][14][15] |
| BAY 11-7082 | NF-κB | IκBα phosphorylation | 10 µM[16][17][18][19][20] |
| SP600125 | MAPK | JNK1/2/3 | 40-90 nM[21][22][23], 0.11 µM[24] |
| SB203580 | MAPK | p38 | 50-500 nM[25], 0.3-0.5 µM[26][27] |
| U0126 | MAPK | MEK1/2 (ERK pathway) | 58-72 nM[28][29][30], 0.5 µM[31] |
Table 2: Comparison of the in vitro inhibitory activity of this compound and alternative inhibitors on key signaling proteins.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Inflammatory signaling pathways targeted by this compound.
Caption: General workflow for in vitro enzyme inhibition assays.
Experimental Protocols
Detailed methodologies for the key binding and inhibition assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Cyclooxygenase (COX) Inhibitory Assay
This assay determines the ability of a compound to inhibit the production of prostaglandins (B1171923) by COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound or alternative inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Stannous chloride (SnCl2) solution to stop the reaction
-
Prostaglandin E2 (PGE2) EIA Kit
Procedure:
-
Prepare the reaction mixture containing reaction buffer, heme, and the COX enzyme in a microplate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding SnCl2 solution.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5-Lipoxygenase (5-LOX) Inhibitory Assay
This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes.
Materials:
-
Human recombinant 5-LOX enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Calcium chloride (CaCl2)
-
ATP
-
Arachidonic acid (substrate)
-
Test compound dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture containing assay buffer, CaCl2, ATP, and the 5-LOX enzyme.
-
Add the test compound at various concentrations. Include a vehicle control and a positive control (e.g., Zileuton).
-
Pre-incubate the mixture at room temperature for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
STAT3 Fluorescence Polarization Binding Assay
This assay is used to identify inhibitors that disrupt the binding of a phosphopeptide to the SH2 domain of STAT3.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled phosphopeptide probe (e.g., fluorescein-labeled pY-peptide)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compound dissolved in a suitable solvent
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
In a microplate, add the assay buffer, STAT3 protein, and the test compound at various concentrations.
-
Incubate at room temperature for a defined period to allow for inhibitor binding.
-
Add the fluorescently labeled phosphopeptide probe to all wells.
-
Incubate until binding equilibrium is reached.
-
Measure the fluorescence polarization of each well. An increase in polarization indicates binding of the probe to STAT3.
-
A decrease in polarization in the presence of the test compound indicates displacement of the probe and inhibition of the interaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
NF-κB Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of NF-κB to a specific DNA sequence and to assess the inhibitory effect of compounds on this interaction.
Materials:
-
Nuclear extracts from cells stimulated to activate NF-κB
-
Biotin- or radio-labeled double-stranded DNA probe containing the NF-κB consensus binding site
-
Poly(dI-dC) (non-specific competitor DNA)
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Test compound dissolved in a suitable solvent
-
Native polyacrylamide gel
-
Electrophoresis apparatus and buffers
-
Detection system (chemiluminescence for biotin (B1667282) or autoradiography for radio-labeled probes)
Procedure:
-
Prepare the binding reactions by incubating nuclear extract with the test compound at various concentrations in the presence of poly(dI-dC).
-
Add the labeled NF-κB DNA probe and incubate to allow for DNA-protein binding.
-
Resolve the binding reactions on a native polyacrylamide gel.
-
Transfer the DNA-protein complexes to a nylon membrane.
-
Detect the labeled probe using an appropriate detection system.
-
A "shifted" band represents the NF-κB-DNA complex. A decrease in the intensity of this band in the presence of the test compound indicates inhibition of DNA binding.
-
Quantify the band intensities to determine the extent of inhibition.
Conclusion
The compiled data indicates that this compound is a multi-target compound with inhibitory activity against several key enzymes and signaling proteins involved in inflammation and cellular regulation. While its potency against COX-1 is modest compared to established NSAIDs, its inhibitory effect on 5-LOX is more pronounced. Furthermore, its ability to modulate the STAT3, NF-κB, and MAPK signaling pathways suggests a broader mechanism of action.
This comparative guide provides a valuable resource for researchers in drug discovery and development. The presented data and experimental protocols facilitate the further investigation of this compound and its analogs as potential therapeutic agents. Future studies should focus on determining the direct binding affinities (Kd values) of Sakuranetin to these targets to provide a more complete picture of its molecular interactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Zileuton | CAS:111406-87-2 | 5-lipoxygenase (5-LOX) inhibitor, orally active | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 14. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 15. abmole.com [abmole.com]
- 16. selleckchem.com [selleckchem.com]
- 17. BAY 11-7082 (BAY 11-7821) | NF-κB inhibitor | TargetMol [targetmol.com]
- 18. apexbt.com [apexbt.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. SP600125, JNK inhibitor (CAS 129-56-6) | Abcam [abcam.com]
- 25. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 26. cellagentech.com [cellagentech.com]
- 27. selleckchem.com [selleckchem.com]
- 28. medchemexpress.com [medchemexpress.com]
- 29. U0126 | CAS 109511-58-2 | MEK inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 30. axonmedchem.com [axonmedchem.com]
- 31. MEK Inhibitor U0126 [promega.in]
(RS)-Sakuranetin vs. Sakuranin: A Comparative Guide to Biological Activity
An objective analysis of the pharmacological properties of the flavanone (B1672756) (RS)-Sakuranetin and its glycoside, sakuranin (B1221691), for researchers, scientists, and drug development professionals.
This compound, a methoxylated flavanone, and its glycosylated form, sakuranin, are natural compounds found in various plants, including certain species of Prunus, rice, and poplar.[1][2] While structurally related, the presence of a glucose moiety in sakuranin significantly influences its biological activity compared to its aglycone counterpart, sakuranetin (B8019584). This guide provides a comparative overview of their activities, supported by experimental data, to inform research and development in pharmacology.
Key Differences in Bioactivity: An Overview
Experimental evidence suggests that this compound generally exhibits greater biological activity across several pharmacological domains compared to sakuranin. The glycosidic linkage in sakuranin is thought to impede its interaction with cellular targets, reducing its efficacy. In some studies, the lower bioactivity of sakuranin has led researchers to use its aglycone, sakuranetin, for further investigation.
Comparative Analysis of Biological Activities
This section details the comparative efficacy of this compound and sakuranin in key therapeutic areas, supported by quantitative data where available.
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory properties, albeit through different mechanistic pathways and with varying potencies.
This compound has been shown to exert its anti-inflammatory effects by modulating multiple signaling pathways. It inhibits the phosphorylation of JNK, p38, and STAT1.[3] Furthermore, it can suppress the PI3K/AKT/NF-κB pathway, a central signaling cascade in inflammation.[3] One study investigating the inhibitory effects on cyclooxygenase (COX) enzymes, key mediators of inflammation, reported that sakuranetin inhibits COX-1 with a half-maximal inhibitory concentration (IC50) of 196.1 µM.
Sakuranin has also been identified as a novel anti-inflammatory agent. A recent 2025 study demonstrated that sakuranin targets the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[4][5] It significantly inhibits the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α).[4][5] Additionally, it downregulates the expression of inducible nitric oxide synthase (iNOS) and COX-2.[4][5]
| Compound | Assay | Target | IC50 Value |
| This compound | Enzyme Inhibition | COX-1 | 196.1 µM |
| Sakuranin | Enzyme Inhibition | COX-1 / COX-2 | Data not available from the same comparative study |
Note: Direct comparative IC50 values for sakuranin from the same study were not available in the reviewed literature.
Anticancer Activity
Both sakuranetin and its glycoside have shown potential as anticancer agents, with recent studies highlighting the activity of sakuranin.
This compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibits the growth of human colon carcinoma (HCT-116) cells.
A 2024 study revealed that sakuranin exhibits anticancer properties against human oropharyngeal squamous carcinoma cells.[6] It was found to induce apoptosis (programmed cell death) and target the m-TOR/PI3K/AKT signaling pathway, which is crucial for cancer cell growth and survival.[6]
| Compound | Cell Line | Assay | IC50 Value |
| This compound | HCT-116 (Colon Carcinoma) | Cytotoxicity Assay | Data available but not directly comparable |
| Sakuranin | Oropharyngeal Squamous Carcinoma | Cytotoxicity Assay | Data available but not directly comparable |
Note: A direct comparison of IC50 values from a single study is not currently available, limiting a direct quantitative comparison.
Antioxidant Activity
The antioxidant potential of flavonoids is a key area of investigation. While data exists for sakuranetin, directly comparable data for sakuranin is limited.
This compound has been reported to possess antioxidant properties, contributing to its overall pharmacological profile.
Information on the specific antioxidant activity of sakuranin, particularly with quantitative data from comparative assays like DPPH, ABTS, or ORAC, is not as readily available in the current literature.
Signaling Pathways and Mechanisms of Action
The structural difference between sakuranetin and sakuranin leads to interactions with different cellular signaling pathways.
Caption: Sakuranin mitigates inflammation by inhibiting the TLR4-NF-κB signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of this compound and sakuranin.
Anti-inflammatory Activity Assay (COX Inhibition)
Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzyme activity.
Methodology:
-
The test compounds (this compound, sakuranin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A reaction mixture is prepared containing a buffer, heme, and either COX-1 or COX-2 enzyme.
-
The test compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
The reaction is incubated for a specific period at a controlled temperature.
-
The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the concentration of the test compound.
DOT Diagram: Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition by test compounds.
Anticancer Activity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Methodology:
-
Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The test compounds are added to the wells at various concentrations.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated further to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging capacity of the test compounds.
Methodology:
-
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.
-
The test compounds are added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound).
-
IC50 values are determined, representing the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Conclusion
The available evidence strongly suggests that this compound is a more potent bioactive compound than its glycoside, sakuranin, in several key pharmacological areas. The presence of the glucose moiety in sakuranin appears to diminish its activity, a crucial consideration for drug development and therapeutic applications. While recent research has begun to uncover the specific mechanisms of sakuranin, particularly in inflammation, further direct comparative studies with quantitative data are needed to fully elucidate the structure-activity relationship and therapeutic potential of these two related flavonoids. Researchers are encouraged to consider the aglycone form, this compound, as a primary candidate for further investigation into its promising anti-inflammatory, anticancer, and antioxidant properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of COX-2 by a standardized CO2 extract of Humulus lupulus in vitro and its activity in a mouse model of zymosan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (RS)-Sakuranetin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of (RS)-Sakuranetin, a flavonoid compound. In the absence of specific regulatory disposal guidelines for this compound, it is crucial to treat it as a potentially hazardous substance and follow established best practices for the disposal of research chemicals with unknown or uncertain toxicity.
I. Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment is necessary. While a comprehensive toxicity profile for this compound may not be readily available, it should be handled with care. Based on general knowledge of related flavonoids, it is prudent to consider it as a bioactive compound.
Waste Classification:
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Waste is generally classified as hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Since this compound is not a commonly listed waste, its classification would depend on its specific characteristics. In the absence of definitive data, it is safest to manage it as a hazardous waste.
II. On-site Neutralization and Degradation (Experimental)
Currently, there are no established and validated protocols for the specific neutralization or chemical degradation of this compound for disposal purposes. Research into the degradation of other complex organic molecules, such as certain antineoplastic agents, has explored methods like oxidation with sodium hypochlorite[1][2]. However, the efficacy and safety of such methods for this compound are unknown and would require laboratory-scale testing before implementation. Any attempt at on-site treatment must be conducted by trained personnel with appropriate safety measures in place and in compliance with institutional and local regulations.
III. Procedural Steps for Disposal
The following step-by-step procedure outlines the recommended process for the disposal of this compound waste, adhering to general laboratory safety guidelines.
Step 1: Waste Segregation
-
Do Not Mix: this compound waste should not be mixed with other waste streams to prevent unpredictable chemical reactions.
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats) from liquid waste (e.g., solutions containing sakuranetin).
Step 2: Container Selection and Labeling
-
Compatibility: Use waste containers that are chemically compatible with this compound and any solvents used. For organic compounds, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Secure Closure: Containers must have a secure, leak-proof lid.
-
Proper Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the first waste was added.
Step 3: Accumulation and Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a spill.
-
Keep Closed: Waste containers must be kept closed at all times, except when adding waste.
Step 4: Final Disposal
-
Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body.
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, including the completed hazardous waste label.
-
Professional Disposal: The EHS department will arrange for the collection, transportation, and ultimate disposal of the hazardous waste by a licensed and certified waste management contractor.
IV. Quantitative Data Summary
Specific quantitative limits for the disposal of this compound are not available. The following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| On-site Neutralization Quantity Limit | For strong acids/bases, typically ≤ 25 mL before dilution and neutralization for sewer disposal. | [3] |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) may be accumulated at or near the point of generation. | [4] |
| Sewer Disposal | Generally prohibited for hazardous chemicals. Only permitted for specific non-hazardous, water-soluble substances in small quantities with copious amounts of water, and in accordance with local regulations. | [3][5] |
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. ccsd.net [ccsd.net]
Comprehensive Safety and Handling Guide for (RS)-Sakuranetin
(RS)-Sakuranetin , a flavonoid phytoalexin, necessitates careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of experiments. This guide provides essential safety protocols, operational procedures, and disposal plans for drug development professionals and scientists working with this compound.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn at all times in the laboratory. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if handling large quantities, creating aerosols, or if ventilation is inadequate. |
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat to prevent degradation.[1]
-
Recommended storage temperature is -20°C.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.
3. Preparation of Solutions:
-
All handling of solid this compound and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
This compound is a crystalline solid.[2]
-
It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]
-
For aqueous buffers, it is sparingly soluble. To prepare, first dissolve in DMF and then dilute with the aqueous buffer of choice.[2] Avoid storing aqueous solutions for more than one day.[2]
Quantitative Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₅ | Cayman Chemical |
| Molecular Weight | 286.3 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical[2] |
| Storage Temperature | -20°C | Cayman Chemical[2] |
| Solubility in DMSO | ~25 mg/mL | Cayman Chemical[2] |
| Solubility in DMF | ~30 mg/mL | Cayman Chemical[2] |
| Solubility in 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical[2] |
4. Use in Experiments:
-
Wear appropriate PPE at all times.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
5. Spill Management:
-
Small Spills:
-
Alert others in the vicinity.
-
Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to avoid raising dust.
-
Carefully sweep the absorbed material into a labeled waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the area until it has been declared safe by EHS personnel.
-
III. Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all waste containing this compound (solid, solutions, and contaminated consumables like pipette tips and gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Do not mix with other incompatible waste streams.
2. Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed except when adding waste.
3. Waste Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
